Ac-DEVD-AFC
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34F3N5O13/c1-12(2)25(38-26(47)17(6-7-21(40)41)36-28(49)18(10-22(42)43)34-13(3)39)29(50)37-19(11-23(44)45)27(48)35-14-4-5-15-16(30(31,32)33)9-24(46)51-20(15)8-14/h4-5,8-9,12,17-19,25H,6-7,10-11H2,1-3H3,(H,34,39)(H,35,48)(H,36,49)(H,37,50)(H,38,47)(H,40,41)(H,42,43)(H,44,45)/t17-,18-,19-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDRODOYEFEHGG-NUDCOPPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34F3N5O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942217 | |
| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-2,5,8,11-tetrahydroxy-13-(hydroxy{[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]imino}methyl)-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
729.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201608-14-2 | |
| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-2,5,8,11-tetrahydroxy-13-(hydroxy{[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]imino}methyl)-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Principle of Caspase-3 Assay Using Ac-DEVD-AFC: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies underlying the caspase-3 activity assay utilizing the fluorogenic substrate Ac-DEVD-AFC. Caspase-3 is a key executioner caspase in the apoptotic pathway, and its activity is a widely recognized hallmark of programmed cell death. The this compound assay offers a sensitive and specific method for quantifying this activity, making it an invaluable tool in apoptosis research and the development of therapeutics that modulate cell death pathways.
Core Principles of the this compound Caspase-3 Assay
The caspase-3 assay using this compound is a fluorometric method that quantifies the enzymatic activity of caspase-3. The principle of this assay is centered on the specific recognition and cleavage of a synthetic peptide substrate by active caspase-3, which results in the release of a quantifiable fluorescent molecule.
The substrate, this compound, is a tetrapeptide, Asp-Glu-Val-Asp (DEVD), which mimics the cleavage site of one of caspase-3's key physiological substrates, poly (ADP-ribose) polymerase (PARP).[1] This DEVD sequence is specifically recognized by active caspase-3. The N-terminus of the peptide is acetylated (Ac) to enhance its stability and prevent degradation by aminopeptidases.
Covalently linked to the C-terminus of the DEVD peptide is the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC). In its conjugated form (this compound), the AFC molecule is non-fluorescent or exhibits very low fluorescence. Upon the induction of apoptosis, caspase-3 is activated and cleaves the peptide substrate between the aspartic acid (D) residue and the AFC molecule.[1] This cleavage event liberates the free AFC, which is highly fluorescent.
The amount of liberated AFC, and thus the intensity of the fluorescent signal, is directly proportional to the activity of caspase-3 in the sample. The fluorescence can be measured using a fluorometer or a fluorescence microplate reader at the optimal excitation and emission wavelengths for AFC.
Caspase-3 Activation Signaling Pathways
Caspase-3 is synthesized as an inactive zymogen, procaspase-3, and its activation is a critical event in the apoptotic cascade. Two primary signaling pathways lead to the activation of caspase-3: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.
The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors (e.g., FasR, TNFR1).[2][3] This binding event leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), which in turn recruits procaspase-8 to form the Death-Inducing Signaling Complex (DISC).[2][3] Within the DISC, procaspase-8 molecules undergo proximity-induced auto-activation. Active caspase-8 can then directly cleave and activate procaspase-3, committing the cell to apoptosis.[2][3][4]
The Intrinsic Pathway: This pathway is triggered by various intracellular stress signals, such as DNA damage, oxidative stress, or growth factor withdrawal. These signals lead to the activation of pro-apoptotic Bcl-2 family proteins, such as Bax and Bak, which induce mitochondrial outer membrane permeabilization (MOMP).[2][3] This results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. In the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates procaspase-9.[2][3] Active caspase-9 subsequently cleaves and activates the executioner procaspase-3.[2][3][4]
The following diagram illustrates the key steps in the activation of caspase-3 through both the extrinsic and intrinsic pathways.
Data Presentation
Quantitative data for the this compound caspase-3 assay are summarized in the tables below for easy reference and comparison.
Table 1: Substrate and Fluorophore Properties
| Parameter | Value | Reference |
| Substrate | This compound | [1] |
| Molecular Weight | 729.6 g/mol | [5] |
| Km for Caspase-3 | 9.7 µM | [5][6][7] |
| Fluorophore | AFC (7-amino-4-trifluoromethylcoumarin) | [1] |
| Excitation Wavelength | 400 nm | [1][5][6] |
| Emission Wavelength | 505 nm | [1][5][6] |
Table 2: Typical Reagent Concentrations and Incubation Parameters
| Reagent/Parameter | Concentration/Condition | Reference |
| This compound Stock Solution | 1 mM in DMSO | [7] |
| Final this compound Concentration | 50 µM | [7] |
| Cell Lysate Protein Concentration | 50-200 µg | [7] |
| Incubation Temperature | 37°C | [1][7] |
| Incubation Time | 1-2 hours | [7] |
Experimental Protocols
The following is a generalized protocol for the measurement of caspase-3 activity in cell lysates using this compound. It is important to note that optimal conditions may vary depending on the cell type and experimental setup, and therefore, optimization is recommended.
Reagent Preparation
-
Lysis Buffer: A typical lysis buffer composition is 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Immediately before use, add 10 mM DTT.
-
Assay Buffer: A common assay buffer is 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, and 10% sucrose, at pH 7.2.[1]
-
This compound Substrate Stock Solution (1 mM): Reconstitute lyophilized this compound in DMSO to a final concentration of 1 mM. Store in aliquots at -20°C.[7]
-
Caspase-3 Inhibitor (Optional Control): A specific caspase-3 inhibitor, such as Ac-DEVD-CHO, can be used as a negative control to confirm that the measured fluorescence is due to caspase-3 activity.
Experimental Workflow
The workflow for a typical caspase-3 assay is depicted in the diagram below.
References
Ac-DEVD-AFC: A Comprehensive Technical Guide to its Spectroscopic Properties and Use in Caspase-3 Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorogenic caspase-3 substrate, Ac-DEVD-AFC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin). It details its excitation and emission spectra, provides comprehensive experimental protocols for its application in caspase-3 activity assays, and illustrates key mechanisms and workflows through detailed diagrams. This document is intended to serve as a core resource for researchers and professionals involved in apoptosis research and drug development.
Core Properties of this compound
This compound is a synthetic tetrapeptide substrate specifically designed for the sensitive detection of caspase-3 and related caspase activity.[1][2] The DEVD sequence is derived from the cleavage site in poly (ADP-ribose) polymerase (PARP), a key substrate of caspase-3.[2][3] Upon cleavage by an active caspase-3 enzyme between the aspartic acid (D) residue and the 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore, the AFC molecule is released, resulting in a quantifiable increase in fluorescence.[3][4] This substrate's hydrophobic nature enhances its membrane permeability, making it suitable for both purified enzyme assays and cell-based applications.[1]
Spectral Properties
The key quantitative data regarding the excitation and emission spectra of the liberated AFC fluorophore are summarized in the table below. It is important to note the slight variations in reported peak emission wavelengths across different suppliers.
| Parameter | Wavelength (nm) | Source |
| Excitation Maximum (λex) | 400 | [2][3][4][5][6][7] |
| Emission Maximum (λem) | 505 | [2][4][6][7] |
| Emission Range | 480 - 520 | [3] |
| Alternative Emission Maximum | 530 | [5] |
Enzymatic Reaction and Detection Principle
The fundamental principle of the this compound assay is the enzymatic cleavage of the substrate by caspase-3, leading to the release of the fluorescent AFC group. This process is illustrated in the signaling pathway diagram below.
Caption: Caspase-3 activation and cleavage of this compound.
Experimental Protocols
This section provides detailed methodologies for performing caspase-3 activity assays using this compound with either purified active caspase-3 or cell lysates.
Protocol 1: In Vitro Caspase-3 Activity Assay with Purified Enzyme
This protocol is designed to measure the activity of purified, active recombinant caspase-3.
Materials:
-
Purified, active recombinant caspase-3
-
This compound substrate
-
Ac-DEVD-CHO (caspase-3 inhibitor, optional control)
-
Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2[3]
-
DMSO
-
Microplate reader capable of excitation at 400 nm and emission detection at 505 nm.
Procedure:
-
Substrate Preparation: Reconstitute lyophilized this compound in DMSO to create a 1 mg/ml stock solution.[3] Further dilute this stock solution in the assay buffer to the desired final concentration (typically 50 µM).[2]
-
Reaction Setup:
-
For a standard reaction, add 50 ng of purified active caspase-3 to a microplate well.[3]
-
For an inhibitor control, pre-incubate the active caspase-3 with a caspase-3 inhibitor like Ac-DEVD-CHO before adding the substrate.[3]
-
Add the prepared this compound solution to each well to initiate the reaction. The total reaction volume can be adjusted as needed (e.g., 100 µl).
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[2][3]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[2][3]
-
Data Analysis: The increase in fluorescence intensity is directly proportional to the caspase-3 activity.
Protocol 2: Caspase-3 Activity Assay in Cell Lysates
This protocol outlines the procedure for measuring caspase-3 activity in cell lysates following the induction of apoptosis.
Materials:
-
Cultured cells (control and treated to induce apoptosis)
-
This compound substrate
-
Cell Lysis Buffer: 25 mM HEPES (pH 7.4), 0.1% Triton X-100, 10% glycerol, 5 mM DTT, and protease inhibitors (e.g., 1 mM PMSF, 10 µg/mL pepstatin, 10 µg/mL leupeptin).[5]
-
2X Reaction Buffer: (e.g., 40 mM PIPES, 200 mM NaCl, 20 mM DTT, 2 mM EDTA, 0.2% (w/v) CHAPS, 20% sucrose, pH 7.2)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat them with the desired apoptotic stimulus. Include an untreated control group.
-
Cell Lysis:
-
Lysate Preparation:
-
Add 50 µl of 2X Reaction Buffer containing DTT to each sample.[2]
-
The protein concentration of the lysates can be determined at this stage to normalize the activity.
-
-
Substrate Addition: Add 5 µl of 1 mM this compound (for a final concentration of 50 µM) to each well.[2]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[2]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader set to 400 nm excitation and 505 nm emission.[2]
-
Data Analysis: The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the treated samples to the untreated controls.[2]
Experimental Workflow for Caspase-3 Inhibition Assay
The following diagram illustrates a typical workflow for screening potential caspase-3 inhibitors using the this compound substrate.
Caption: Workflow for a caspase-3 inhibition assay.
References
An In-Depth Technical Guide to Ac-DEVD-AFC Fluorescence for Caspase-3 Activity Measurement
This technical guide provides a comprehensive overview of the fluorogenic substrate Ac-DEVD-AFC, its application in detecting caspase-3 activity, and the underlying signaling pathways. It is intended for researchers, scientists, and professionals in drug development engaged in apoptosis research.
Core Principles of this compound Fluorescence
This compound (N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-trifluoromethylcoumarin) is a highly specific and sensitive fluorogenic substrate for caspase-3, a key executioner caspase in the apoptotic pathway.[1][2][3] The substrate consists of the tetrapeptide sequence DEVD, which is the recognition and cleavage site for caspase-3, conjugated to the fluorescent reporter molecule 7-amino-4-trifluoromethylcoumarin (AFC).[4][5]
In its intact form, this compound is non-fluorescent. Upon the induction of apoptosis, procaspase-3 is cleaved and activated. Activated caspase-3 then recognizes and cleaves the DEVD sequence of the substrate, releasing the AFC fluorophore.[4] The liberated AFC exhibits strong fluorescence, which can be measured using a fluorometer. The intensity of the fluorescence is directly proportional to the activity of caspase-3 in the sample.[2]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and its interaction with caspase-3.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| Full Chemical Name | N-Acetyl-L-α-aspartyl-L-α-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine | [2] |
| Molecular Weight | 729.61 g/mol | [1] |
| CAS Number | 201608-14-2 | [1] |
| Excitation Wavelength (λex) | ~400 nm | [1][2] |
| Emission Wavelength (λem) | ~505 nm | [1][2] |
| Appearance | White to yellow solid | [1] |
| Solubility | Soluble in DMSO | [1] |
Table 2: Kinetic Parameters for Caspase-3 Cleavage of this compound
| Parameter | Value | Description | Reference(s) |
| Michaelis Constant (Km) | 9.7 µM | The substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. | [3][5][6] |
| Catalytic Rate Constant (kcat) | Not explicitly reported; described as a "rapid turnover rate" | Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time. | [7] |
Signaling Pathways Involving Caspase-3 Activation
Caspase-3 is a central executioner caspase that is activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. The following diagram illustrates the key steps leading to caspase-3 activation.
Caption: Caspase-3 activation via extrinsic and intrinsic pathways.
Experimental Protocols
This section provides detailed methodologies for performing a caspase-3 activity assay using this compound with either purified enzyme or cell lysates.
In Vitro Caspase-3 Activity Assay with Purified Enzyme
This protocol is designed to measure the activity of purified, active caspase-3.
Materials:
-
Purified, active recombinant caspase-3
-
This compound substrate
-
Ac-DEVD-CHO (caspase-3 inhibitor, for negative control)
-
Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2[4]
-
DMSO
-
96-well black microplate
-
Fluorometer with excitation at 400 nm and emission at 505 nm
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
Prepare the reaction mixture by diluting the this compound stock solution in Assay Buffer. A final concentration of 10-50 µM is recommended.[5]
-
For the inhibitor control, add Ac-DEVD-CHO to a final concentration of 100 nM.
-
Add 50 ng of purified, active caspase-3 to each well.[4]
-
Include a blank control with Assay Buffer and substrate but no enzyme.
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour, protected from light.[4]
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[4]
-
Caspase-3 Activity Assay in Cell Lysates
This protocol is for measuring caspase-3 activity in cells that have been induced to undergo apoptosis.
Materials:
-
Cultured cells (e.g., Jurkat, HeLa)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Cell Lysis Buffer: 25 mM HEPES (pH 7.4), 0.1% Triton X-100, 10% glycerol, 5 mM DTT, 1 mM PMSF, 10 µg/mL pepstatin, and 10 µg/mL leupeptin[1]
-
This compound substrate
-
BCA Protein Assay Kit
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with the desired apoptosis-inducing agent for the appropriate time and concentration. Include an untreated control group.
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA Protein Assay Kit.
-
-
Assay Setup:
-
In a 96-well black microplate, add 20-50 µg of cell lysate protein to each well.
-
Prepare a reaction mixture containing this compound in Assay Buffer (as described in 4.1) and add it to each well. A final substrate concentration of 50-100 µM is recommended.[1][5]
-
Include a blank control with Lysis Buffer and the reaction mixture.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[5]
-
-
Measurement:
-
Measure the fluorescence intensity at Ex/Em = 400/505 nm. The results can be expressed as relative fluorescence units (RFU) or normalized to the protein concentration.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for a caspase-3 activity assay and the logical relationship between caspase-3 activation and the resulting fluorescence.
Caption: General workflow for a cell-based caspase-3 activity assay.
References
The Role of Ac-DEVD-AFC in Apoptosis Detection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the fluorogenic substrate Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-7-amino-4-trifluoromethylcoumarin (Ac-DEVD-AFC). It details its mechanism of action, application in quantitative enzyme assays, and its significance in the study of apoptosis. The document offers comprehensive experimental protocols and visual diagrams to facilitate its use in research and drug development.
Introduction to Apoptosis and Effector Caspases
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. This process is executed by a family of cysteine-aspartic proteases known as caspases. These enzymes are synthesized as inactive zymogens and are activated through specific proteolytic cleavage events in a cascading manner.
Caspases are broadly categorized into initiators (e.g., Caspase-8, Caspase-9) and effectors or executioners (e.g., Caspase-3, Caspase-7). The activation of effector caspases marks the point of no return in the apoptotic process. Active Caspase-3 and Caspase-7 are responsible for cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies. Given their central role, the detection of active Caspase-3 and -7 is a reliable and widely used method for identifying and quantifying apoptotic events.
This compound: A Fluorogenic Substrate for Caspase-3/7
This compound is a synthetic, fluorogenic substrate designed for the highly sensitive detection of active Caspase-3 and, to a lesser extent, Caspase-7. The molecule consists of a specific four-amino-acid peptide sequence (DEVD) that is recognized and cleaved by these effector caspases. This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC).
Mechanism of Action
In its intact form, the this compound molecule is non-fluorescent or exhibits very low intrinsic fluorescence. The AFC fluorophore is quenched by the attached peptide sequence. Upon the induction of apoptosis, active Caspase-3 or Caspase-7 recognizes and cleaves the substrate after the aspartate residue in the DEVD sequence. This cleavage event liberates the AFC group, which, in its free form, becomes intensely fluorescent upon excitation with ultraviolet light. The resulting fluorescence intensity is directly proportional to the amount of active Caspase-3/7 present in the sample, enabling precise quantification of enzyme activity.
Caption: Mechanism of this compound cleavage by active Caspase-3/7.
Apoptotic Signaling Pathways Leading to Caspase-3/7 Activation
The activation of effector Caspases-3 and -7 is a convergence point for two primary apoptotic signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.
-
The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors (e.g., Fas, TNFR1). This binding event leads to the recruitment of adaptor proteins and pro-Caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-Caspase-8 molecules undergo auto-activation and subsequently cleave and activate downstream effector caspases, including Caspase-3 and -7.
-
The Intrinsic Pathway: Cellular stress signals, such as DNA damage, oxidative stress, or growth factor withdrawal, trigger the intrinsic pathway. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-Caspase-9, which in turn cleaves and activates Caspase-3 and -7.
Caption: Convergence of apoptotic pathways on Caspase-3/7 activation.
Quantitative Data and Assay Parameters
The efficiency of this compound as a substrate is defined by its kinetic parameters. These values are crucial for designing robust experiments and for the development of high-throughput screening assays for caspase inhibitors.
Table 1: Kinetic Properties of this compound
| Parameter | Caspase-3 | Caspase-7 |
|---|---|---|
| Michaelis Constant (Km) | ~10-20 µM | ~50-100 µM |
| Catalytic Rate (kcat) | >10 s-1 | >5 s-1 |
| Catalytic Efficiency (kcat/Km) | ~1 x 106 M-1s-1 | ~1 x 105 M-1s-1 |
Note: Values are approximate and can vary based on buffer conditions, temperature, and enzyme source.
Table 2: Recommended Assay Parameters for this compound
| Parameter | Recommended Value |
|---|---|
| Excitation Wavelength | 390-405 nm |
| Emission Wavelength | 495-505 nm |
| Working Concentration | 20-50 µM |
| Assay Buffer pH | 7.2 - 7.5 |
| Incubation Temperature | 37°C |
Experimental Protocols
The following section provides a detailed methodology for a standard fluorometric Caspase-3/7 activity assay using this compound with cell lysates.
Materials
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% Glycerol, 10 mM DTT)
-
This compound substrate (e.g., 1 mM stock in DMSO)
-
96-well black, clear-bottom microplate
-
Fluorometric plate reader
Experimental Workflow
Caption: Workflow for a fluorometric Caspase-3/7 assay using cell lysates.
Detailed Procedure
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels. Once ready, treat the cells with the desired apoptosis-inducing agent for a specified duration. Include an untreated control group.
-
Harvesting:
-
For adherent cells, wash with ice-cold PBS, then scrape into a minimal volume of PBS.
-
For suspension cells, pellet by centrifugation (e.g., 500 x g for 5 minutes).
-
Wash the cell pellet once with ice-cold PBS.
-
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 1-2 x 106 cells per 50 µL). Incubate on ice for 15-20 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 10,000-14,000 x g for 15 minutes at 4°C. Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay. This is crucial for normalizing caspase activity.
-
Assay Setup:
-
In a 96-well black plate, add 50 µL of 2X Reaction Buffer to each well.
-
Add 20-50 µg of protein lysate to each well and adjust the final volume to 90 µL with cell lysis buffer.
-
-
Reaction Initiation: Prepare a working solution of this compound by diluting the stock in the 2X Reaction Buffer to a final concentration of 50 µM. Add 10 µL of this solution to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence intensity using a microplate fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
Data Analysis
Caspase activity is typically expressed as the rate of change in fluorescence units per unit of time, normalized to the amount of protein in the lysate (e.g., RFU/min/mg protein). The fold-increase in activity is calculated by comparing the values from the treated samples to the untreated controls.
Advantages and Limitations
Advantages:
-
High Sensitivity: The fluorometric readout provides a highly sensitive detection method, allowing for the measurement of caspase activity in small sample sizes.
-
Quantitative: The assay provides a quantitative measure of enzyme activity, which is more informative than qualitative methods like Western blotting for active caspase fragments.
-
High-Throughput Compatibility: The simple, mix-and-read format is easily adaptable for high-throughput screening (HTS) of potential apoptosis modulators in drug discovery.
-
Specificity: The DEVD sequence offers good specificity for Caspase-3 and -7 over other caspases.
Limitations:
-
Substrate Specificity: While highly selective, this compound can also be cleaved by Caspase-7. Therefore, the assay measures the combined activity of both effector caspases. Specific inhibitors or knockout cell lines may be required to dissect the relative contribution of each.
-
In Vitro Measurement: The standard assay is performed on cell lysates, which represents an endpoint measurement and does not provide real-time data from living cells.
-
Signal Interference: Compounds in screening libraries or cellular components can autofluoresce or quench the AFC signal, potentially leading to false positives or negatives. Appropriate controls are essential.
Conclusion
This compound remains a cornerstone tool for apoptosis research. Its reliability, sensitivity, and amenability to quantification make it an invaluable substrate for detecting the hallmark activation of effector caspases. From basic research elucidating cell death pathways to high-throughput screening in drug development, the robust and straightforward nature of the this compound-based assay ensures its continued prominence in the field. A thorough understanding of its mechanism, protocols, and limitations is key to generating accurate and reproducible data in the study of programmed cell death.
An In-depth Technical Guide to the Discovery and History of the Ac-DEVD-AFC Substrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, history, and technical details of the fluorogenic caspase-3 substrate, Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartyl-7-amino-4-trifluoromethylcoumarin (Ac-DEVD-AFC).
Introduction: The Need for a Specific Caspase-3 Substrate
The study of apoptosis, or programmed cell death, is fundamental to understanding normal physiology and various pathological conditions, including cancer, neurodegenerative disorders, and autoimmune diseases. A key family of proteases central to the execution of apoptosis is the caspases (cysteine-dependent aspartate-directed proteases). Among these, caspase-3 is a critical executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
The ability to accurately and sensitively measure the activity of caspase-3 is paramount for researchers in the field. This need drove the development of specific substrates that could act as reporters of caspase-3 activity. The ideal substrate would be highly selective for caspase-3, exhibit a readily detectable signal upon cleavage, and be suitable for use in various experimental systems, including purified enzyme assays and cell lysates.
Discovery and History
The journey to the development of this compound is rooted in the foundational discoveries of the key players in apoptosis.
The Identification of Caspase-3 and its Substrate Specificity:
A pivotal moment in apoptosis research was the identification of the protease responsible for cleaving poly(ADP-ribose) polymerase (PARP), a key event in apoptosis. In 1995, a seminal paper by Nicholson et al. in Nature described the purification and characterization of this protease, which they named apopain.[1] This enzyme was later identified as CPP32 and is now known as caspase-3. This work laid the groundwork for understanding the enzymatic activity that needed to be measured.
The true breakthrough in designing specific substrates came from the work of Thornberry and colleagues. A 1997 paper in the Journal of Biological Chemistry utilized a combinatorial substrate library to define the substrate specificities of various caspases.[2] This research demonstrated that caspases-3 and -7 have a strong preference for the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) at the P4 to P1 positions of their substrates.[2] This discovery was the cornerstone for the rational design of highly specific caspase-3 inhibitors and substrates.
The Choice of the Fluorophore: 7-Amino-4-trifluoromethylcoumarin (AFC):
With the optimal recognition sequence identified, the next step was to couple it to a reporter molecule. Fluorogenic reporters are particularly advantageous due to their high sensitivity. While other fluorophores like 7-amino-4-methylcoumarin (AMC) were in use, 7-amino-4-trifluoromethylcoumarin (AFC) offered several benefits. AFC exhibits a spectral profile with excitation and emission wavelengths that are longer than those of AMC, which can help to reduce background fluorescence from biological samples.
The principle of the assay is straightforward: the Ac-DEVD peptide is covalently linked to the AFC fluorophore. In this conjugated form, the fluorescence of AFC is quenched. Upon cleavage of the peptide by active caspase-3 between the aspartate (D) and AFC, the AFC is released, resulting in a significant increase in fluorescence that can be measured.
Quantitative Data
The following tables summarize the key quantitative data for the this compound substrate and its fluorescent product, AFC.
| Parameter | Value | Reference(s) |
| Enzyme | Caspase-3 (and Caspase-7) | [2] |
| Recognition Sequence | DEVD (Asp-Glu-Val-Asp) | [2] |
| Cleavage Site | After the C-terminal Aspartate (D) | [2] |
| Michaelis Constant (Km) | 9.7 µM |
Table 1: Enzymatic parameters of this compound with Caspase-3.
| Parameter | Value | Reference(s) |
| Excitation Maximum (λex) | ~400 nm | |
| Emission Maximum (λem) | ~505 nm | |
| Molar Extinction Coefficient (ε) | 17,000 M⁻¹cm⁻¹ at 384 nm in ethanol | [3] |
| Quantum Yield (Φ) | 0.53 in ethanol | [3] |
Table 2: Spectroscopic properties of free 7-Amino-4-trifluoromethylcoumarin (AFC).
Signaling Pathways and Experimental Workflows
Caspase-3 Activation Signaling Pathway
Caspase-3 is activated via two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, including caspase-3.
Caption: Caspase-3 activation pathways.
Experimental Workflow for Caspase-3 Activity Assay
The following diagram illustrates a typical workflow for measuring caspase-3 activity in cell lysates using this compound.
Caption: Caspase-3 activity assay workflow.
Experimental Protocols
Caspase-3 Activity Assay in Cell Lysates
This protocol is a representative method for measuring caspase-3 activity in cell lysates.
Materials:
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent (e.g., staurosporine, TNF-α)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Protein quantification assay (e.g., Bradford or BCA)
-
This compound substrate (stock solution in DMSO, e.g., 10 mM)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT)
-
96-well black microplate
-
Fluorometric plate reader with excitation at ~400 nm and emission at ~505 nm
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with an apoptosis-inducing agent for the desired time. Include an untreated control.
-
-
Cell Lysis:
-
Harvest cells (by scraping for adherent cells or centrifugation for suspension cells).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and keep it on ice.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates.
-
-
Caspase-3 Activity Assay:
-
In a 96-well black microplate, add a consistent amount of protein from each cell lysate (e.g., 20-50 µg) to each well.
-
Adjust the volume of each well to be equal with Assay Buffer.
-
Include wells for a negative control (lysate from untreated cells) and a blank (Assay Buffer only).
-
Prepare a working solution of this compound in Assay Buffer (e.g., a final concentration of 50 µM in the well).
-
Add the this compound working solution to each well to initiate the reaction.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at various time points (e.g., every 15 minutes for 1-2 hours) or as a single endpoint reading.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Plot the fluorescence intensity over time. The slope of the linear portion of the curve is proportional to the caspase-3 activity.
-
Alternatively, for an endpoint assay, compare the fluorescence intensity of the treated samples to the untreated control.
-
Synthesis of this compound
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), followed by the coupling of the peptide to the AFC fluorophore. The following is a representative protocol.
Materials:
-
Fmoc-Asp(OtBu)-Wang resin
-
Fmoc-Val-OH
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-Asp(OtBu)-OH
-
Acetic anhydride
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
7-amino-4-trifluoromethylcoumarin (AFC)
-
(Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the aspartate.
-
Peptide Chain Elongation (Iterative Steps):
-
Coupling of Valine: Activate Fmoc-Val-OH with DIC and HOBt in DMF and add it to the deprotected resin. Allow the coupling reaction to proceed.
-
Fmoc Deprotection: Remove the Fmoc group from the newly added valine with 20% piperidine in DMF.
-
Repeat Coupling and Deprotection: Sequentially couple Fmoc-Glu(OtBu)-OH and Fmoc-Asp(OtBu)-OH using the same activation and deprotection steps.
-
-
N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus of the peptide by treating the resin with acetic anhydride.
-
Cleavage and Deprotection of the Peptide: Cleave the Ac-DEVD peptide from the resin and remove the side-chain protecting groups (OtBu) by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Purification of the Peptide: Precipitate the cleaved peptide in cold diethyl ether, and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Coupling of AFC to the Peptide:
-
Dissolve the purified Ac-DEVD peptide and 7-amino-4-trifluoromethylcoumarin in DMF.
-
Add a coupling agent such as BOP and a base like DIPEA.
-
Allow the reaction to proceed until completion.
-
-
Final Purification: Purify the final product, this compound, by RP-HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and HPLC.
Conclusion
The development of the this compound substrate has been a significant advancement in the field of apoptosis research. Its high specificity for caspase-3 and -7, coupled with the sensitive fluorescent readout of AFC, has made it an indispensable tool for scientists studying programmed cell death. Understanding the history of its development, from the initial identification of caspase-3 to the elucidation of its substrate specificity, provides valuable context for its application in the laboratory. The detailed protocols and quantitative data provided in this guide are intended to support researchers in the robust and accurate measurement of caspase-3 activity, furthering our understanding of the intricate mechanisms of apoptosis.
References
- 1. Extinction Coefficient [AFC (7-Amino-4-trifluoromethylcoumarin)] | AAT Bioquest [aatbio.com]
- 2. A combinatorial approach defines specificities of members of the caspase family and granzyme B. Functional relationships established for key mediators of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PhotochemCAD | Coumarin 151 [photochemcad.com]
Ac-DEVD-AFC: A Technical Guide to its Chemical Properties, Structure, and Use as a Caspase-3 Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-DEVD-AFC, or N-Acetyl-L-α-aspartyl-L-α-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine, is a highly specific and sensitive fluorogenic substrate for caspase-3, a key executioner enzyme in the apoptotic pathway.[1][2][3] Its utility in apoptosis research and drug discovery stems from its ability to generate a quantifiable fluorescent signal upon cleavage by active caspase-3. This guide provides a comprehensive overview of the chemical and structural properties of this compound, alongside detailed experimental protocols for its application in caspase-3 activity assays.
Chemical Properties and Structure
This compound is a synthetic tetrapeptide, DEVD (Asp-Glu-Val-Asp), which mimics the cleavage site of poly (ADP-ribose) polymerase (PARP), a natural substrate of caspase-3.[4][5] The N-terminus of the peptide is acetylated (Ac), and the C-terminus is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC).
Chemical Structure
The molecular structure of this compound consists of the tetrapeptide sequence Asp-Glu-Val-Asp, with an acetyl group protecting the N-terminus and the AFC fluorophore attached to the C-terminal aspartate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₃₀H₃₄F₃N₅O₁₃ | [2][3][6] |
| Molecular Weight | 729.6 g/mol | [2][3][4][5][6] |
| CAS Number | 201608-14-2 | [2][3][6][7][8] |
| Excitation Wavelength | 400 nm | [2][4][5][7][8][9] |
| Emission Wavelength | 505 nm (peak) | [2][4][5][7][8] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥90-98% | [2][3][5] |
| Solubility | DMSO (100 mg/mL), Water (1 mg/mL), Methanol, DMF | [1][2][7] |
| Storage | -20°C, protected from light | [4][6][7][8][10] |
| Km for Caspase-3 | 9.7 µM | [2][5][8] |
Mechanism of Action
In its intact form, this compound is non-fluorescent. However, in the presence of active caspase-3, the enzyme recognizes and cleaves the peptide bond between the C-terminal aspartate (D) residue and the AFC molecule. This cleavage event liberates the AFC fluorophore, which then exhibits strong fluorescence upon excitation at 400 nm, with an emission maximum at 505 nm.[2][4][5][7] The intensity of the fluorescence signal is directly proportional to the amount of active caspase-3 in the sample.
The enzymatic cleavage of this compound by caspase-3 is a critical step in the signaling pathway that leads to a detectable fluorescent signal.
Enzymatic cleavage of this compound by active caspase-3.
Experimental Protocols
The following protocols provide a general framework for performing caspase-3 activity assays using this compound. Optimization may be required depending on the specific experimental system.
Reagent Preparation
-
This compound Stock Solution (1-10 mM): Reconstitute lyophilized this compound in DMSO to the desired stock concentration.[4][10] Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
-
Assay Buffer: A typical assay buffer consists of 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, and 10% sucrose, with a pH of 7.2.[4] Alternatively, a buffer containing 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, and 5 mM DTT can be used.[11]
-
Cell Lysis Buffer: A suitable lysis buffer may contain 25 mM HEPES (pH 7.4), 0.1% Triton X-100, 10% glycerol, 5 mM DTT, and protease inhibitors.[9]
In Vitro Caspase-3 Activity Assay (Purified Enzyme)
-
Prepare a reaction mixture by diluting the this compound stock solution in assay buffer to a final concentration of 50 µM.[5]
-
Add purified active caspase-3 (e.g., 50 ng) to the reaction mixture.[4]
-
Incubate the reaction at 37°C for 1-2 hours, protected from light.[4][5]
-
Measure the fluorescence using a spectrofluorometer or plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[4][5]
Caspase-3 Activity Assay in Cell Lysates
-
Induce apoptosis in your cell line of interest using a known stimulus. Include a non-induced control group.
-
Harvest cells and prepare cell lysates using an appropriate lysis buffer.[5][9] The amount of cell lysate required will vary and should be optimized.[4]
-
Add the cell lysate to a reaction mixture containing this compound in assay buffer (final substrate concentration of 50-100 µM).[5][9]
-
Incubate the reaction at 37°C for 1-2 hours, protected from light.[5]
-
Measure the fluorescence at Ex/Em = 400/505 nm.
-
The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the induced sample to the uninduced control.[5]
A generalized workflow for a typical caspase-3 activity assay using this compound is depicted below.
Experimental workflow for a caspase-3 activity assay.
Conclusion
This compound is an invaluable tool for the study of apoptosis and the screening of caspase-3 inhibitors. Its well-defined chemical properties, specific mechanism of action, and straightforward application in fluorometric assays make it a staple in both basic research and drug development settings. The provided protocols and diagrams serve as a foundational guide for the effective utilization of this powerful substrate.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. biopioneer.com.tw [biopioneer.com.tw]
- 6. agscientific.com [agscientific.com]
- 7. This compound, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Ac-DEVD-AFC as a Fluorogenic Substrate for Caspase-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the kinetic properties of the fluorogenic substrate Ac-DEVD-AFC when used to measure the activity of caspase-3, a critical executioner caspase in the apoptotic pathway. This document includes a summary of the Michaelis-Menten constant (Km), detailed experimental protocols for its determination, and visualizations of the relevant biological and experimental workflows.
Core Data: Kinetic Parameters of this compound and Caspase-3
The Michaelis-Menten constant (Km) is a fundamental parameter for characterizing the affinity of an enzyme for its substrate. In the context of caspase-3 and its fluorogenic substrate N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-trifluoromethylcoumarin (this compound), the Km value is a crucial metric for designing and interpreting apoptosis assays.
| Parameter | Value | Enzyme | Substrate | Notes |
| Km | 9.7 µM | Caspase-3 (CPP32) | This compound | This value is widely cited and is based on the cleavage of the substrate after the aspartate residue, releasing the fluorescent AFC molecule.[1][2][3] |
Caspase-3 Signaling Pathway
Caspase-3 is a key executioner caspase that, once activated, cleaves a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Its activation can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.
Caption: Overview of the intrinsic and extrinsic pathways leading to the activation of caspase-3 and subsequent apoptosis.
Experimental Protocol for Km Determination of this compound for Caspase-3
The determination of the Km value involves measuring the initial reaction velocity of caspase-3 at various concentrations of the this compound substrate. The data are then fitted to the Michaelis-Menten equation to calculate the Km.
Materials and Reagents
-
Recombinant active caspase-3
-
This compound substrate
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2)[4]
-
96-well microplate (black, for fluorescence readings)
-
Fluorescence microplate reader with excitation at 400 nm and emission at 505 nm[1][2][3]
-
DMSO for substrate reconstitution
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the Km value.
Caption: Experimental workflow for the determination of the Km value of this compound for caspase-3.
Detailed Methodological Steps
-
Reagent Preparation :
-
Prepare the assay buffer as described in the materials section. Ensure all components are fully dissolved and the pH is adjusted correctly.
-
Reconstitute the lyophilized this compound substrate in DMSO to create a stock solution (e.g., 10 mM).
-
Dilute the recombinant active caspase-3 in assay buffer to a final concentration that yields a linear rate of fluorescence increase over the desired time course.
-
-
Substrate Dilution Series :
-
Perform a series of dilutions of the this compound stock solution in assay buffer to achieve a range of final concentrations that bracket the expected Km value (e.g., 0.1 µM to 100 µM).
-
-
Assay Procedure :
-
To a 96-well plate, add a fixed volume of each substrate dilution.
-
To initiate the reaction, add a constant volume of the diluted active caspase-3 to each well.[4]
-
Include control wells containing the substrate without the enzyme (blank) and the enzyme without the substrate.
-
-
Fluorescence Measurement :
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[1][2][3]
-
Take readings at regular intervals (e.g., every 1-2 minutes) for a period during which the reaction rate is linear.
-
-
Data Analysis :
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. This is typically expressed as relative fluorescence units (RFU) per minute.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the resulting data to the Michaelis-Menten equation using non-linear regression analysis software to determine the Km and Vmax values.
-
This in-depth guide provides the necessary information for researchers and professionals to accurately utilize this compound for the quantification of caspase-3 activity and to understand the underlying principles of its kinetic characterization.
References
The Core Mechanism of Caspase-3 Cleavage of Ac-DEVD-AFC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the biochemical process by which caspase-3, a key executioner enzyme in apoptosis, recognizes and cleaves the synthetic fluorogenic substrate N-Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartyl-7-amino-4-trifluoromethylcoumarin (Ac-DEVD-AFC). This process is fundamental to the widely used in vitro assay for quantifying caspase-3 activity, a critical measurement in the study of programmed cell death and the development of therapeutic agents targeting this pathway.
The Molecular Machinery: Caspase-3 Structure and Active Site
Caspase-3 is a cysteine-aspartic protease, meaning it utilizes a cysteine residue in its active site to cleave target proteins specifically after an aspartic acid residue.[1][2] The enzyme exists as an inactive zymogen, or procaspase-3, which must be proteolytically processed by initiator caspases (such as caspase-8 or caspase-9) to become active.[3] The active form of caspase-3 is a heterodimer composed of a large (p17) and a small (p10) subunit.[3][4]
The catalytic activity of caspase-3 resides in a highly specific active site. The key players in this active site are a catalytic dyad consisting of Cysteine-163 (Cys-163) and Histidine-121 (His-121).[1][5] This dyad is responsible for the nucleophilic attack on the peptide bond of the substrate. The substrate-binding pocket of caspase-3 is further divided into subsites (S1, S2, S3, S4) that recognize the four amino acid residues of the target sequence (P1, P2, P3, P4). For caspase-3, the preferred recognition sequence is Asp-Glu-Val-Asp (DEVD).[1][4] The S1 pocket has a strong preference for the negatively charged side chain of aspartic acid at the P1 position, which is the primary determinant of caspase-3's specificity.[6][7]
The Cleavage Reaction: A Step-by-Step Breakdown
The cleavage of this compound by caspase-3 is a classic example of cysteine protease catalysis. The process can be broken down into the following key steps:
-
Substrate Binding: The this compound substrate binds to the active site of caspase-3. The DEVD tetrapeptide sequence fits into the S4-S1 subsites of the enzyme.[6][7]
-
Nucleophilic Attack: The thiol group of Cys-163, activated by the adjacent His-121, acts as a nucleophile and attacks the carbonyl carbon of the peptide bond between the second aspartic acid (D) of the DEVD sequence and the AFC fluorophore.[1][2]
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate, which is stabilized by hydrogen bonds from the backbone amides of Cys-163 and Gly-238.[1]
-
Acyl-Enzyme Intermediate Formation and AFC Release: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond. The AFC molecule is released, and its fluorescence can be detected.[4][8] An acyl-enzyme intermediate is formed, where the Ac-DEVD portion of the substrate is covalently attached to the Cys-163 residue.
-
Deacylation: A water molecule, activated by His-121, attacks the acyl-enzyme intermediate. This leads to the hydrolysis of the ester bond, releasing the Ac-DEVD peptide and regenerating the active enzyme.
Quantitative Analysis of Caspase-3 Activity
The cleavage of this compound results in the release of the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC), which exhibits a significant increase in fluorescence upon liberation from the quenching effects of the peptide.[4][9] This property forms the basis of a highly sensitive and continuous assay for measuring caspase-3 activity. The rate of AFC release is directly proportional to the enzymatic activity of caspase-3.
| Parameter | Value | Substrate | Enzyme Source | Reference |
| Km | 9.7 µM | This compound | Activated Caspase-3 | [8][9][10] |
| Km | 10 µM | Ac-DEVD-AMC | Caspase-3 | [11] |
| Excitation Wavelength | 400 nm | AFC | [4][9][10] | |
| Emission Wavelength | 505 nm | AFC | [4][9][10] |
Experimental Protocol: Caspase-3 Activity Assay
The following protocol provides a detailed methodology for measuring caspase-3 activity in cell lysates using the this compound substrate.
Materials:
-
Cells of interest (treated and untreated)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
This compound substrate (10 mM stock in DMSO)
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2)[4]
-
96-well black microplate
-
Fluorometer capable of excitation at 400 nm and emission at 505 nm
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in the desired cell population. Include a non-induced control group.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) containing the caspases. Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
Prepare a 2X reaction buffer containing the this compound substrate. For a final concentration of 50 µM substrate, dilute the 10 mM stock accordingly in the Assay Buffer.
-
In a 96-well black microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Add 50 µL of the 2X reaction buffer to each well to initiate the reaction.
-
Include a blank control containing lysis buffer and the 2X reaction buffer without cell lysate.
-
(Optional) Include a negative control with cell lysate from non-apoptotic cells.
-
(Optional) Include a positive control with purified active caspase-3.[4]
-
(Optional) To confirm specificity, include a sample with a caspase-3 inhibitor, such as Ac-DEVD-CHO.[4][12]
-
-
Measurement:
-
Immediately place the plate in a fluorometer pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) at regular intervals (e.g., every 5 minutes) for 1-2 hours.
-
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
Plot the fluorescence intensity versus time.
-
The caspase-3 activity can be expressed as the rate of change in fluorescence (RFU/min) and normalized to the protein concentration of the lysate.
-
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and workflows.
Caption: Caspase-3 is activated by both extrinsic and intrinsic apoptotic pathways.
Caption: The catalytic cycle of this compound cleavage by caspase-3.
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. assaygenie.com [assaygenie.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. Caspase-3 Regulatory Mechanisms - Proteopedia, life in 3D [proteopedia.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. DSpace [scholarworks.gsu.edu]
- 8. apexbt.com [apexbt.com]
- 9. caymanchem.com [caymanchem.com]
- 10. biopioneer.com.tw [biopioneer.com.tw]
- 11. ulab360.com [ulab360.com]
- 12. This compound Caspase-3 Fluorogenic Substrate | ABIN2690897 [antikoerper-online.de]
Methodological & Application
Measuring Apoptosis: A Detailed Protocol for the Ac-DEVD-AFC Caspase-3 Assay in Cell Lysates
Application Note and Protocol for Researchers
This document provides a comprehensive guide for quantifying caspase-3 activity in cell lysates using the fluorogenic substrate Ac-DEVD-AFC. This assay is a robust method for researchers, scientists, and drug development professionals to measure apoptosis in a cell population.
Principle of the Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway.[1][2] It is synthesized as an inactive proenzyme and, upon apoptotic signaling, is cleaved into its active form.[2][3] Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[1][4]
The this compound caspase-3 assay utilizes a synthetic tetrapeptide, this compound, which mimics the natural cleavage site of caspase-3 in Poly (ADP-ribose) polymerase (PARP).[5][6][7] The substrate consists of the DEVD amino acid sequence conjugated to a fluorescent molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its uncleaved state, the substrate is not fluorescent. However, in the presence of active caspase-3, the enzyme cleaves the bond between the DEVD peptide and the AFC molecule.[6][7] This release of free AFC results in a fluorescent signal that can be measured using a fluorometer.[8][9] The intensity of the fluorescence is directly proportional to the amount of active caspase-3 in the cell lysate.
Caspase-3 Activation Pathway
The activation of caspase-3 is a central event in the apoptotic cascade and can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[1] Both pathways converge to activate executioner caspases, including caspase-3.
Experimental Protocol
This protocol provides a general procedure for the this compound caspase-3 assay. Optimization may be required depending on the cell type and experimental conditions.
Materials and Reagents
| Reagent/Material | Specifications |
| This compound Substrate | Store at -20°C, protected from light. Reconstitute in DMSO.[5][6] |
| Cell Lysis Buffer | e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, pH 7.4. Store at 4°C. |
| Assay Buffer (2X) | e.g., 40 mM HEPES, 20% glycerol, 4 mM DTT, pH 7.5. Prepare fresh.[5] |
| Dithiothreitol (DTT) | 1 M stock solution. Store at -20°C. |
| Phosphate-Buffered Saline (PBS) | pH 7.4. |
| Microplate Reader | Capable of fluorescence detection at Ex/Em = 400/505 nm.[8] |
| 96-well black plates | For fluorescence assays. |
| Refrigerated Centrifuge | |
| Cell Culture Supplies |
Cell Lysate Preparation
For Suspension Cells:
-
Induce apoptosis in your cells using the desired method. An uninduced control cell population should be cultured in parallel.
-
Count the cells and pellet 1-5 x 106 cells by centrifugation at 400 x g for 5 minutes.[8]
-
Carefully remove the supernatant and wash the cell pellet once with ice-cold PBS.
-
Pellet the cells again and resuspend the pellet in 50 µL of chilled Cell Lysis Buffer.[8]
-
Incubate the cell suspension on ice for 10 minutes.[8]
-
Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet cellular debris.[10]
-
Transfer the supernatant, which contains the cytosolic extract, to a fresh, pre-chilled tube. This is your cell lysate.
For Adherent Cells:
-
Induce apoptosis as required.
-
Carefully decant the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer to the plate (e.g., 0.5 mL for a 10 cm plate).[11]
-
Incubate the plate on ice for 5 minutes.[11]
-
Scrape the cells off the plate and transfer the lysate to a microcentrifuge tube.[11]
-
Proceed from step 6 of the suspension cell protocol.
Assay Procedure
-
Determine the protein concentration of your cell lysates to ensure equal loading.
-
In a 96-well black plate, add 50-200 µg of cell lysate per well.[8] Adjust the volume with Cell Lysis Buffer to a final volume of 50 µL.
-
Prepare the Reaction Mix (2X): For each reaction, mix 50 µL of 2X Assay Buffer with 10 mM DTT (final concentration).[8]
-
Add 50 µL of the 2X Reaction Buffer to each well containing the cell lysate.[8]
-
Add 5 µL of 1 mM this compound substrate to each well to achieve a final concentration of 50 µM.[8]
-
Set up Controls:
-
Negative Control (No Lysate): 50 µL of Cell Lysis Buffer, 50 µL of 2X Reaction Buffer, and 5 µL of substrate.
-
Uninduced Control: Lysate from untreated cells.
-
Positive Control (Optional): Purified active caspase-3.
-
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[8]
-
Measure the fluorescence in a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[8]
Experimental Workflow
Data Analysis
The results are typically expressed as the fold-increase in caspase-3 activity in the induced sample compared to the uninduced control.
-
Subtract the fluorescence value of the no-lysate (blank) control from all other readings.
-
Calculate the fold-increase in caspase-3 activity using the following formula:
Fold-Increase = (Fluorescence of Induced Sample) / (Fluorescence of Uninduced Control)
Quantitative Data Summary
| Parameter | Value |
| Substrate | This compound |
| Substrate Stock Concentration | 1 mM in DMSO |
| Final Substrate Concentration | 50 µM[8] |
| Cell Number per Assay | 1-5 x 106[8] |
| Lysate Protein per Assay | 50-200 µg[8] |
| Incubation Time | 1-2 hours[8] |
| Incubation Temperature | 37°C[8] |
| Excitation Wavelength | 400 nm[6][8] |
| Emission Wavelength | 505 nm[6][8] |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate degradation. | Aliquot the substrate and avoid repeated freeze-thaw cycles. Protect from light. |
| Contaminated reagents. | Use fresh, high-quality reagents. | |
| Low or no signal in induced samples | Insufficient apoptosis induction. | Optimize the concentration and duration of the apoptotic stimulus. |
| Inactive caspase-3. | Ensure proper lysate preparation and storage. Avoid protease inhibitors in the lysis buffer.[12] | |
| Incorrect filter settings. | Verify the excitation and emission wavelengths on the fluorometer. | |
| High variability between replicates | Pipetting errors. | Use a multichannel pipette for reagent addition to ensure consistency.[13] Calibrate pipettes regularly. |
| Inconsistent cell numbers. | Accurately count cells before lysis. |
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. mesoscale.com [mesoscale.com]
- 4. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ulab360.com [ulab360.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. apexbt.com [apexbt.com]
- 8. biopioneer.com.tw [biopioneer.com.tw]
- 9. cephamls.com [cephamls.com]
- 10. abcam.com [abcam.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Illuminating Apoptosis: A Detailed Protocol for Live-Cell Caspase-3/7 Activity Monitoring Using Ac-DEVD-AFC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. A key executioner in this process is Caspase-3, a cysteine-aspartic protease.[1][2] The activation of Caspase-3 is a hallmark of apoptosis and serves as a critical biomarker for assessing cell death.[1][3] This document provides a comprehensive protocol for the use of N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-trifluoromethylcoumarin (Ac-DEVD-AFC), a fluorogenic substrate, for the sensitive detection of Caspase-3 and -7 activity in live cells.
This compound is a non-fluorescent tetrapeptide substrate that can readily penetrate the cell membrane.[4] In apoptotic cells, activated Caspase-3/7 cleaves the DEVD sequence, releasing the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC).[5][6][7] The resulting fluorescence, which can be measured using a fluorescence microscope or plate reader, is directly proportional to the level of Caspase-3/7 activity.[8][9]
Principle of the Assay
The assay is based on the specific recognition and cleavage of the DEVD peptide sequence by activated Caspase-3 and -7.[5][6][10]
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| This compound | APExBIO | A3340 |
| Anhydrous DMSO | Sigma-Aldrich | D2650 |
| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Apoptosis Inducer (e.g., Staurosporine) | Cayman Chemical | 10009219 |
| Caspase-3/7 Inhibitor (Ac-DEVD-CHO) | BD Biosciences | 556465 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
Experimental Protocols
A. Reagent Preparation
-
This compound Stock Solution (10 mM):
-
Reconstitute the lyophilized this compound powder in anhydrous DMSO to a final concentration of 10 mM.[4] For example, for 1 mg of this compound (MW: 729.61 g/mol ), add 137 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[6]
-
-
Apoptosis Inducer Stock Solution:
-
Prepare a stock solution of the chosen apoptosis inducer (e.g., 1 mM Staurosporine in DMSO) according to the manufacturer's instructions.
-
Store at -20°C.
-
-
Caspase-3/7 Inhibitor Stock Solution (Optional):
-
Prepare a stock solution of Ac-DEVD-CHO in DMSO.
-
Store at -20°C. This will serve as a negative control to confirm the specificity of the assay.[6]
-
B. Cell Culture and Treatment
-
Cell Seeding:
-
Seed cells in a suitable culture vessel (e.g., 96-well black, clear-bottom plate for fluorescence plate reader analysis or chambered cover glass for microscopy).
-
The optimal cell density should be determined empirically but is typically in the range of 5 x 10⁴ to 2 x 10⁵ cells per well for a 96-well plate.[11]
-
Incubate cells overnight at 37°C in a 5% CO₂ incubator to allow for attachment.
-
-
Induction of Apoptosis:
-
Treat cells with the apoptosis inducer at a predetermined optimal concentration and for a specific duration. For example, treat cells with 1 µM staurosporine for 3-6 hours.
-
Include the following controls:
-
Untreated Control: Cells treated with vehicle (e.g., DMSO) only.
-
Inhibitor Control (Optional): Cells pre-incubated with a Caspase-3/7 inhibitor (e.g., 50 µM Ac-DEVD-CHO) for 1 hour before adding the apoptosis inducer.
-
-
C. Live-Cell Staining with this compound
-
Preparation of Staining Solution:
-
Dilute the 10 mM this compound stock solution in pre-warmed cell culture medium or an appropriate buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to the desired final working concentration.[4] A typical starting concentration is 10-50 µM.[4][9] The optimal concentration should be determined for each cell line and experimental condition.
-
-
Cell Staining:
-
Carefully remove the culture medium from the cells.
-
Add the this compound staining solution to each well.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 1-2 hours, protected from light.[9] The optimal incubation time may vary depending on the cell type and should be optimized.
-
D. Data Acquisition and Analysis
Fluorescence can be monitored using either a fluorescence microscope or a microplate reader.
1. Fluorescence Microscopy:
-
After incubation, wash the cells once with pre-warmed PBS.
-
Add fresh pre-warmed medium or PBS for imaging.
-
Visualize the cells using a fluorescence microscope equipped with a filter set suitable for AFC detection (Excitation ≈ 400 nm, Emission ≈ 505 nm).[5][7]
-
Apoptotic cells will exhibit bright green fluorescence, primarily localized in the cytoplasm.
2. Fluorescence Microplate Reader:
-
Measure the fluorescence intensity directly in the 96-well plate.
-
Set the excitation wavelength to 400 nm and the emission wavelength to 505 nm.[5][7]
-
The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of treated samples to the untreated controls.[9]
Data Presentation
Table 1: Recommended Concentration Ranges and Incubation Times
| Parameter | Recommended Range | Notes |
| This compound Stock Concentration | 10 mM in DMSO | Store at -20°C, protected from light. |
| This compound Working Concentration | 10 - 50 µM | Titrate for optimal signal-to-noise ratio in your cell line. |
| Incubation Time | 1 - 2 hours | Optimize for your specific experimental setup. |
| Excitation Wavelength | 400 nm | |
| Emission Wavelength | 505 nm | [5][7] |
Signaling Pathway and Experimental Workflow
The activation of executioner caspases like Caspase-3 is a central event in both the intrinsic and extrinsic apoptotic pathways.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence in untreated cells | Substrate concentration too high | Titrate this compound to a lower working concentration. |
| Cell autofluorescence | Image cells before adding the substrate to determine baseline fluorescence. Use appropriate background subtraction during analysis. | |
| Weak or no signal in apoptotic cells | Insufficient apoptosis induction | Optimize the concentration and incubation time of the apoptosis inducer. |
| Substrate concentration too low | Increase the working concentration of this compound. | |
| Incorrect filter set | Ensure the use of a filter set appropriate for AFC (Ex: ~400 nm, Em: ~505 nm). | |
| Signal in inhibitor-treated control cells | Incomplete inhibition | Increase the concentration or pre-incubation time of the caspase inhibitor. |
| Phototoxicity or photobleaching | Excessive light exposure | Minimize exposure of stained cells to the excitation light. Use neutral density filters if available. |
Conclusion
The use of this compound provides a sensitive and reliable method for the real-time monitoring of Caspase-3/7 activity in live cells. This protocol, along with the provided troubleshooting guide and background information, offers a robust framework for researchers to investigate the dynamics of apoptosis in various experimental models, aiding in the discovery and characterization of novel therapeutics targeting this critical cellular pathway.
References
- 1. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase 3 - Wikipedia [en.wikipedia.org]
- 3. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. apexbt.com [apexbt.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
- 9. biopioneer.com.tw [biopioneer.com.tw]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. media.cellsignal.com [media.cellsignal.com]
Ac-DEVD-AFC Assay in 96-Well Plate Format: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ac-DEVD-AFC assay is a highly sensitive and convenient method for the detection of caspase-3 activity, a key hallmark of apoptosis or programmed cell death. Caspase-3, an executioner caspase, plays a crucial role in the apoptotic signaling cascade by cleaving various cellular substrates.[1][2] This assay utilizes the fluorogenic substrate Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin (this compound). In its intact form, this compound is non-fluorescent. However, upon cleavage by active caspase-3 at the aspartic acid residue, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) is released. The resulting fluorescence can be readily quantified using a fluorescence microplate reader, providing a direct measure of caspase-3 activity. This application note provides a detailed protocol for performing the this compound assay in a 96-well plate format, making it suitable for high-throughput screening of apoptosis-inducing or -inhibiting compounds.
Principle of the Assay
The this compound assay is based on the enzymatic activity of caspase-3. The synthetic substrate, this compound, contains the DEVD tetrapeptide sequence, which is a specific recognition site for caspase-3.[3] When active caspase-3 is present in a sample, it cleaves the AFC moiety from the Ac-DEVD peptide. The free AFC molecule is fluorescent, with an excitation maximum around 400 nm and an emission maximum around 505 nm.[4][5] The intensity of the fluorescence signal is directly proportional to the amount of active caspase-3 in the sample.
Data Presentation
The following table summarizes the key quantitative parameters for the this compound assay in a 96-well plate format.
| Parameter | Value | Notes |
| Reagents & Concentrations | ||
| This compound Substrate Stock Solution | 1-10 mM in DMSO | Store at -20°C, protected from light.[3][6] |
| This compound Working Concentration | 20-100 µM | Dilute the stock solution in assay buffer just before use.[7] |
| Caspase-3 Inhibitor (Ac-DEVD-CHO) | 100 nM (final concentration) | Optional, used as a negative control to confirm specificity.[7] |
| Cell Lysis Buffer | Varies by kit | Typically contains non-ionic detergents (e.g., Triton X-100, CHAPS) and buffering agents (e.g., HEPES, PIPES).[3][7] |
| Assay Buffer | Varies by kit | Often contains buffering agents, salts, DTT, and a detergent.[3] |
| DTT Concentration in Assay Buffer | 2-10 mM | A reducing agent to maintain caspase activity.[8] |
| Experimental Conditions | ||
| Cell Seeding Density | 0.5 - 2 x 10^5 cells/well | Optimal density depends on the cell type and treatment duration.[8] |
| Incubation Time with Inducer | Varies | Dependent on the apoptosis-inducing agent and cell line. |
| Incubation Time with Substrate | 1-2 hours | Longer incubation may be necessary for samples with low caspase activity.[4] |
| Incubation Temperature | 37°C | |
| Instrumentation & Settings | ||
| Fluorescence Microplate Reader | ||
| Excitation Wavelength | 380-400 nm | [4][8] |
| Emission Wavelength | 480-520 nm (peak at 505 nm) | [3] |
| Plate Type | Black, clear-bottom 96-well plate | To minimize background fluorescence and allow for bottom reading. |
Experimental Protocols
This section provides a detailed methodology for performing the this compound assay in a 96-well plate format.
Materials and Reagents
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
This compound substrate
-
Caspase-3 inhibitor (e.g., Ac-DEVD-CHO, optional)
-
Cell Lysis Buffer
-
Assay Buffer
-
Dithiothreitol (DTT)
-
Phosphate-Buffered Saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Experimental Workflow
The following diagram illustrates the general workflow for the this compound assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Caspase 3 - Wikipedia [en.wikipedia.org]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. biopioneer.com.tw [biopioneer.com.tw]
- 5. This compound, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. media.cellsignal.com [media.cellsignal.com]
Application Note: Kinetic Measurement of Caspase-3 Activity Using Ac-DEVD-AFC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-3 (cysteine-aspartic protease 3) is a key executioner caspase in the apoptotic pathway.[1] Its activation is a critical event in programmed cell death, making it an important target for drug discovery and development in various fields, including oncology and neurodegenerative diseases.[2] This application note provides a detailed protocol for the kinetic measurement of caspase-3 activity in cell lysates using the fluorogenic substrate N-Acetyl-L-aspartyl-L-glutamyl-L-valyl-N-(4-(trifluoromethyl)-2H-1-benzopyran-2-on-7-yl)-L-α-aspartamide (Ac-DEVD-AFC).
The assay is based on the proteolytic cleavage of the DEVD peptide sequence in the this compound substrate by active caspase-3.[3][4] This cleavage releases the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety.[3] The rate of AFC release is directly proportional to the caspase-3 activity and can be monitored in real-time using a spectrofluorometer. The excitation and emission maxima for AFC are approximately 400 nm and 505 nm, respectively.[2][5]
Caspase-3 Signaling Pathway
Caspase-3 is typically synthesized as an inactive zymogen, procaspase-3.[1] It is activated through proteolytic cleavage by initiator caspases, primarily caspase-8 and caspase-9.[1][6][7] These initiator caspases are themselves activated by distinct signaling pathways:
-
Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and procaspase-8, forming the death-inducing signaling complex (DISC), where procaspase-8 is activated.[8] Activated caspase-8 can then directly cleave and activate procaspase-3.[7][8]
-
Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress signals, resulting in the release of cytochrome c from the mitochondria into the cytosol.[8] Cytochrome c then binds to Apaf-1, which, in the presence of ATP, forms a complex called the apoptosome that recruits and activates procaspase-9.[1][8] Activated caspase-9 subsequently activates procaspase-3.[1][7]
Once activated, caspase-3 proceeds to cleave a broad spectrum of cellular substrates, including structural proteins and DNA repair enzymes, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]
Data Presentation
The following tables summarize key quantitative data for the kinetic measurement of caspase-3 activity using this compound.
Table 1: Reagent and Assay Parameters
| Parameter | Value | Reference |
| Substrate | ||
| Name | This compound | [3][5] |
| Molecular Weight | 729 g/mol | [3] |
| Stock Solution | 1-10 mM in DMSO | [9] |
| Final Concentration | 50 µM | [10][11][12] |
| Fluorophore | ||
| Name | 7-amino-4-trifluoromethylcoumarin (AFC) | [3] |
| Excitation Wavelength | ~400 nm | [2][3][5] |
| Emission Wavelength | ~505 nm | [2][3][5] |
| Enzyme | ||
| Source | Purified recombinant caspase-3 or cell lysates | [3][13] |
| Typical Protein per Well | 50-200 µg of cell lysate | [10] |
| Assay Conditions | ||
| Temperature | 37°C | [3][10][11] |
| Incubation Time | 1-2 hours (kinetic reading every 10-15 min) | [10] |
| Assay Volume | 100-200 µL in a 96-well plate | |
| Controls | ||
| Negative Control | Lysates from non-apoptotic cells; buffer only | [4][13] |
| Positive Control | Purified active caspase-3; lysates from cells treated with an apoptosis inducer (e.g., staurosporine) | [2] |
| Inhibitor Control | Ac-DEVD-CHO | [2][3] |
Table 2: Buffer Compositions
| Buffer Type | Components | Reference |
| Lysis Buffer | 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, with freshly added protease inhibitors | [14] |
| 2X Reaction Buffer | 40 mM PIPES (pH 7.2), 200 mM NaCl, 2 mM EDTA, 0.2% (w/v) CHAPS, 20% sucrose, with 20 mM DTT added fresh | [3][9] |
Experimental Protocol
This protocol is designed for a 96-well plate format and can be adapted for other formats.
Materials
-
96-well black, clear-bottom microplate
-
Fluorometric plate reader with 400 nm excitation and 505 nm emission filters
-
Refrigerated microcentrifuge
-
Multichannel pipette
-
This compound substrate (e.g., from BD Biosciences, Cayman Chemical)[2][3]
-
Purified active caspase-3 (positive control)
-
Caspase-3 inhibitor (e.g., Ac-DEVD-CHO)
-
Cell culture reagents
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Lysis Buffer (see Table 2)
-
2X Reaction Buffer (see Table 2)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA) for protein quantification (e.g., BCA assay)
-
Phosphate-Buffered Saline (PBS)
Procedure
1. Cell Lysate Preparation a. Seed cells in appropriate culture vessels and treat with experimental compounds or an apoptosis-inducing agent to induce caspase-3 activity. Include a vehicle-treated control group. b. After treatment, harvest both adherent and suspension cells. c. Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.[10] d. Discard the supernatant and wash the cell pellet with ice-cold PBS. e. Centrifuge again and discard the supernatant. f. Resuspend the cell pellet in 50-100 µL of ice-cold Lysis Buffer per 1-5 x 10^6 cells.[12] g. Incubate the lysate on ice for 10-15 minutes.[10] h. Centrifuge at 10,000 x g for 10 minutes at 4°C.[13] i. Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is the cell lysate. j. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA). k. Normalize the protein concentration of all samples with Lysis Buffer to ensure equal protein loading in the assay.[10] Lysates can be stored at -80°C for future use.
2. Assay Reaction Setup a. Prepare the 1X Assay Buffer by mixing equal volumes of 2X Reaction Buffer and dH₂O, and adding DTT to a final concentration of 10 mM. b. In a 96-well black plate, add the following to each well:
- Sample Wells: 50-100 µg of cell lysate in a volume of 50 µL.
- Positive Control Well: 50 µL of 1X Assay Buffer containing a known amount of purified active caspase-3.
- Negative Control Well: 50 µL of lysate from untreated cells.
- Blank Well: 50 µL of 1X Assay Buffer without any lysate.
- Inhibitor Control Well: 50 µL of lysate from treated cells pre-incubated with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for 10-15 minutes prior to adding the substrate. c. Prepare the substrate solution by diluting the this compound stock solution in 1X Assay Buffer to a 2X working concentration (e.g., 100 µM for a final concentration of 50 µM). d. Add 50 µL of the 2X substrate solution to each well to initiate the reaction. The final volume in each well should be 100 µL.
3. Kinetic Measurement a. Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. b. Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 10-15 minutes for 1-2 hours. Use an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
4. Data Analysis a. Subtract the fluorescence intensity of the blank well from all other readings. b. Plot the RFU versus time for each sample. c. The caspase-3 activity is proportional to the slope of the linear portion of this curve (ΔRFU/Δtime). d. The fold-increase in caspase-3 activity can be calculated by comparing the activity in treated samples to the activity in untreated control samples.[12]
Experimental Workflow
The following diagram illustrates the key steps in the kinetic measurement of caspase-3 activity.
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. ulab360.com [ulab360.com]
- 5. This compound, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. biopioneer.com.tw [biopioneer.com.tw]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Using Ac-DEVD-AFC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. Dysregulation of apoptosis is implicated in a wide range of human diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. A key family of proteases that execute the apoptotic program are caspases (cysteine-aspartic proteases). Caspase-3, in particular, is a critical executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]
The fluorogenic substrate N-Acetyl-L-α-aspartyl-L-α-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine (Ac-DEVD-AFC) is a highly specific and sensitive tool for measuring the activity of caspase-3 and related DEVD-specific caspases.[2][3] This tetrapeptide sequence is derived from the cleavage site of poly(ADP-ribose) polymerase (PARP), a natural substrate of caspase-3.[2] The assay's simplicity and amenability to automation make it an ideal choice for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of caspase-3 activity, which are of significant interest as potential therapeutic agents.
Principle of the Assay
The this compound assay is based on the enzymatic cleavage of the substrate by active caspase-3. This compound itself is a weakly fluorescent molecule. However, upon cleavage by caspase-3 at the aspartate residue C-terminal to the DEVD sequence, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety is released.[2] The resulting increase in fluorescence intensity is directly proportional to the caspase-3 activity in the sample. The fluorescence of free AFC can be measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 400 nm and 505 nm, respectively.[3][4]
Signaling Pathway Diagram
The following diagram illustrates the central role of Caspase-3 in the apoptotic signaling cascade.
Experimental Protocols
Materials and Reagents
-
This compound Substrate: Lyophilized powder, to be reconstituted in DMSO to a stock concentration of 1-10 mM. Store at -20°C.
-
Assay Buffer: 20 mM HEPES or PIPES (pH 7.2-7.5), 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, and 10% sucrose. Prepare fresh before use.
-
Lysis Buffer (for cell-based assays): 50 mM HEPES (pH 7.4), 5 mM CHAPS, 5 mM DTT.
-
Recombinant Human Caspase-3: For positive control and standard curves.
-
Ac-DEVD-CHO: A potent and reversible inhibitor of caspase-3, used as a negative control.[1][5][6][7][8] Reconstitute in DMSO.
-
Staurosporine: An apoptosis-inducing agent for cell-based assays. Reconstitute in DMSO.
-
96-well or 384-well black, flat-bottom plates: For fluorescence measurements.
-
Fluorescence plate reader: Capable of excitation at ~400 nm and emission at ~505 nm.
High-Throughput Screening Workflow Diagram
The following diagram outlines the general workflow for a high-throughput screening campaign to identify caspase-3 inhibitors.
References
- 1. stemcell.com [stemcell.com]
- 2. sciencellonline.com [sciencellonline.com]
- 3. 3hbiomedical.com [3hbiomedical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Apoptosis in Primary Neurons with Ac-DEVD-AFC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a critical physiological process for normal development and tissue homeostasis in the central nervous system (CNS).[1][2] Dysregulation of apoptosis in neurons is implicated in various neurodegenerative disorders and injuries, making the accurate measurement of neuronal apoptosis a key aspect of neuroscience research and drug development.[1][3]
A central regulator of the apoptotic cascade is Caspase-3, an executioner cysteine protease.[1][4] Caspase-3 is synthesized as an inactive zymogen and becomes activated through proteolytic cleavage by initiator caspases in response to pro-apoptotic signals.[1][4] Once activated, Caspase-3 cleaves a wide range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and chromatin condensation.[1] The activation of Caspase-3 is considered a crucial and often irreversible step in the apoptotic pathway.[5][6]
The Ac-DEVD-AFC assay is a highly specific and sensitive method for quantifying Caspase-3 activity. This fluorogenic substrate is based on the DEVD (Asp-Glu-Val-Asp) amino acid sequence, which is the specific recognition and cleavage site for Caspase-3 found in its natural substrate, PARP (poly (ADP-ribose) polymerase).[7][8] The this compound substrate consists of the DEVD sequence linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is non-fluorescent. However, upon cleavage by active Caspase-3, free AFC is released, which emits a strong yellow-green fluorescence, allowing for the quantitative measurement of enzyme activity.[7][9]
Caspase-3 Signaling Pathway in Apoptosis
Apoptosis is executed through two primary pathways that converge on the activation of Caspase-3: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors. This binding triggers the recruitment of adaptor proteins like FADD, which in turn recruit and activate initiator Caspase-8. Activated Caspase-8 then directly cleaves and activates effector caspases, including Caspase-3.
-
Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal. These signals lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which induce mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytosol.[2] Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome, which recruits and activates initiator Caspase-9. Activated Caspase-9 subsequently cleaves and activates Caspase-3.[10]
Activated Caspase-3 then proceeds to cleave a multitude of cellular proteins, dismantling the cell in an organized manner and leading to the formation of apoptotic bodies that are cleared by phagocytic cells.
Caption: The convergence of extrinsic and intrinsic pathways on Caspase-3 activation.
Application Note
Principle of the Method
The this compound assay quantifies the activity of Caspase-3 (and other DEVD-ases like Caspase-7) in cell lysates. The synthetic tetrapeptide this compound is specifically cleaved by active Caspase-3 between the aspartate (D) and AFC moieties.[7] This proteolytic event liberates the fluorophore AFC, which can be detected by a spectrofluorometer or a fluorescence microplate reader. The rate of AFC release is directly proportional to the amount of active Caspase-3 in the sample. The fluorescence of free AFC is typically measured at an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[7][8][9][11] By comparing the fluorescence signal from an apoptotic sample to that of a non-apoptotic control, the fold-increase in Caspase-3 activity can be determined.[9]
Experimental Workflow
The overall workflow for measuring Caspase-3 activity in primary neurons involves several key steps, from cell culture to final data analysis. It is crucial to include proper controls, such as untreated cells (negative control), cells treated with a known apoptosis inducer (positive control), and samples containing a specific Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to confirm the specificity of the assay.[7]
Caption: Workflow for the this compound Caspase-3 assay in primary neurons.
Detailed Experimental Protocol
This protocol provides a general guideline for measuring Caspase-3 activity in primary neuron lysates using this compound. Optimization may be required depending on the specific neuronal type and experimental conditions.
Materials and Reagents
-
Primary neuronal cell culture
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 10 mM Tris pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaF, 10 mM NaPi, 10 mM NaPPi)[12]
-
Protease Inhibitor Cocktail
-
This compound Substrate (e.g., 1 mM stock in DMSO)[9]
-
Caspase-3 Inhibitor Ac-DEVD-CHO (optional, for specificity control)[7]
-
2X Reaction Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2)[7]
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Protocol Steps
1. Reagent Preparation
-
Complete Lysis Buffer: Immediately before use, add protease inhibitor cocktail to the Cell Lysis Buffer. Keep on ice.
-
1X Reaction Buffer: Prepare by diluting the 2X Reaction Buffer with sterile, purified water.
-
Substrate Solution: Dilute the this compound stock solution to the desired final concentration (e.g., 50 µM) in 1X Reaction Buffer immediately before use. Protect from light.
2. Induction of Apoptosis in Primary Neurons
-
Plate primary neurons at a suitable density in appropriate culture vessels.
-
Allow cells to adhere and differentiate as required.
-
Treat neurons with the desired compound or stimulus to induce apoptosis for a predetermined time course. Include untreated wells as a negative control.
3. Preparation of Cell Lysate
-
Carefully remove the culture medium from the wells.
-
Gently wash the neurons once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold Complete Lysis Buffer to each well (e.g., 100 µL for a 24-well plate).
-
Incubate on ice for 10-15 minutes with occasional gentle swirling.
-
Scrape the cells and transfer the resulting lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is the cell lysate.
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.
4. Caspase-3 Activity Assay
-
Based on the protein quantification, dilute the cell lysates with Complete Lysis Buffer to ensure each sample has the same total protein concentration.
-
In a 96-well black microplate, add 50 µL of cell lysate per well. It is recommended to run each sample in triplicate.
-
Include wells with lysis buffer only as a background control.
-
To each well, add 50 µL of the freshly prepared Substrate Solution (containing this compound). The final substrate concentration will be half of the working solution (e.g., 25 µM).
-
(Optional) For inhibitor controls, pre-incubate lysate with Ac-DEVD-CHO for 10-15 minutes at room temperature before adding the Substrate Solution.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[7] The optimal incubation time may need to be determined empirically.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
5. Data Analysis
-
Subtract the average fluorescence value of the buffer-only (background) wells from all other readings.
-
Normalize the fluorescence intensity of each sample to its protein concentration to get the specific activity (e.g., RFU/µg protein).
-
Calculate the fold-change in Caspase-3 activity by dividing the specific activity of the treated samples by the specific activity of the untreated control samples.
Data Presentation
Quantitative data should be summarized in a clear and organized table to facilitate comparison between different experimental conditions.
| Treatment Group | Concentration | Incubation Time (h) | Mean Fluorescence (RFU) | Protein Conc. (µg/µL) | Specific Activity (RFU/µg) | Fold Change vs. Control |
| Untreated Control | - | 24 | 150 ± 12 | 1.5 | 100 | 1.0 |
| Vehicle Control | 0.1% DMSO | 24 | 158 ± 15 | 1.48 | 106.8 | 1.07 |
| Staurosporine | 1 µM | 24 | 1850 ± 95 | 1.52 | 1217.1 | 12.17 |
| Compound X | 10 µM | 24 | 975 ± 68 | 1.45 | 672.4 | 6.72 |
| Compound X | 50 µM | 24 | 460 ± 41 | 1.55 | 296.8 | 2.97 |
| Staurosporine + Inhibitor | 1 µM | 24 | 210 ± 20 | 1.51 | 139.1 | 1.39 |
Data are representative and should be replaced with actual experimental values. Values are shown as mean ± SD.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | - Substrate degradation (light/improper storage)- Contaminated reagents or buffer | - Prepare fresh substrate solution before each use and protect from light.- Use high-purity water and fresh buffers.- Ensure the microplate is clean and suitable for fluorescence assays. |
| Low or no signal in positive controls | - Inactive Caspase-3 (lysate degradation)- Insufficient incubation time- Incorrect filter settings on the reader- Apoptosis induction was ineffective | - Prepare fresh lysates and always keep them on ice.- Optimize the incubation time (try a time course from 1 to 4 hours).- Verify the excitation/emission wavelengths are set to ~400/505 nm.- Confirm apoptosis induction with an alternative method (e.g., Western blot for cleaved PARP). |
| High variability between replicates | - Pipetting errors- Incomplete cell lysis- Non-homogenous sample | - Use calibrated pipettes and ensure thorough mixing.- Ensure lysis buffer covers all cells and incubation is sufficient.- Briefly vortex samples before adding to the plate. |
| Signal in inhibitor control is not reduced | - Inhibitor concentration is too low- Fluorescence is not due to Caspase-3 activity (artifact) | - Increase the concentration of the Ac-DEVD-CHO inhibitor.- Check for autofluorescence from the test compounds themselves by running a sample with compound but no lysate. |
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Caspase 3-Dependent Cell Death of Neurons Contributes to the Pathogenesis of West Nile Virus Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Caspase-3 activation: Significance and symbolism [wisdomlib.org]
- 6. Activation of Caspase-3 in Single Neurons and Autophagic Granules of Granulovacuolar Degeneration in Alzheimer’s Disease: Evidence for Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. apexbt.com [apexbt.com]
- 9. cephamls.com [cephamls.com]
- 10. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
- 12. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols: Ac-DEVD-AFC Assay in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in drug discovery and cancer research to better mimic the complex in vivo environment of tissues and tumors.[1] Assessing apoptosis, or programmed cell death, is a critical component of evaluating the efficacy of anticancer agents. Caspase-3 is a key executioner caspase in the apoptotic pathway, and its activation is a hallmark of cells undergoing apoptosis. The Ac-DEVD-AFC assay is a widely used method to measure the activity of caspase-3. This application note provides detailed protocols and guidance for adapting and performing the this compound assay in 3D cell culture models for quantitative, plate reader-based analysis.
The this compound substrate is a synthetic tetrapeptide (Acetyl-Asp-Glu-Val-Asp) linked to a fluorogenic reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC).[2][3][4][5][6] In the presence of active caspase-3, the enzyme cleaves the peptide at the aspartic acid residue, releasing the AFC molecule, which then fluoresces.[2][3][4][5][6] The intensity of the fluorescence is directly proportional to the caspase-3 activity in the sample.
Signaling Pathway: Caspase-3 Activation in Apoptosis
Caspase-3 is activated through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, including caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Experimental Workflow for this compound Assay in 3D Models
The general workflow for performing the this compound assay on 3D cell culture models involves several key steps, from spheroid/organoid culture to data analysis.
Data Presentation
The following tables summarize key parameters and expected results for the this compound assay.
Table 1: Reagent and Assay Parameters
| Parameter | Value/Range | Notes |
| Substrate | This compound | Fluorogenic substrate for caspase-3. |
| Excitation Wavelength | 400 nm | [2][3][4] |
| Emission Wavelength | 505 nm | [2][3][4] |
| This compound Stock Solution | 1-10 mM in DMSO | Store at -20°C, protected from light.[2][7] |
| Final Substrate Concentration | 20-100 µM | Optimal concentration should be determined empirically.[7][8] |
| Incubation Time | 1-2 hours | May require optimization for 3D models.[2][9] |
| Incubation Temperature | 37°C | [2][9] |
| Plate Type | Black, clear-bottom 96-well plates | Minimizes background fluorescence and allows for bottom-reading. |
Table 2: Example Data of Caspase-3 Activity in 3D Spheroid Model
| Cell Line | Treatment | Caspase-3 Activity (Fold Change vs. Control) |
| HCT116 Spheroids | Vehicle (DMSO) | 1.0 |
| Staurosporine (1 µM) | 4.5 ± 0.5 | |
| 5-Fluorouracil (10 µM) | 3.2 ± 0.4 | |
| MCF-7 Spheroids | Vehicle (DMSO) | 1.0 |
| Doxorubicin (1 µM) | 5.8 ± 0.6 | |
| Paclitaxel (100 nM) | 2.5 ± 0.3 |
Note: The data presented in this table is illustrative and based on typical results reported in the literature. Actual results will vary depending on the cell line, treatment, and experimental conditions.
Experimental Protocols
This section provides a detailed protocol for performing a fluorometric caspase-3 assay using this compound on 3D cell culture models in a 96-well plate format.
Materials and Reagents
-
3D cell culture models (spheroids or organoids) cultured in black, clear-bottom 96-well plates
-
This compound substrate (e.g., BD Biosciences, Cat. No. 556574)
-
Dimethyl sulfoxide (DMSO)
-
Caspase-3 Assay Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
2x Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 2 mM DTT)
-
Caspase-3 Inhibitor (optional, for specificity control): Ac-DEVD-CHO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protein assay reagents (e.g., BCA or Bradford)
-
Fluorometric microplate reader
Protocol: Caspase-3 Assay in 3D Spheroids/Organoids
1. Reagent Preparation:
-
This compound Stock Solution (10 mM): Reconstitute lyophilized this compound in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.[2][7]
-
1x Lysis Buffer: Prepare the lysis buffer as per the formulation above. Keep on ice.
-
2x Reaction Buffer: Prepare the reaction buffer. Add DTT fresh before use.
2. 3D Model Treatment:
-
Culture spheroids or organoids in a black, clear-bottom 96-well plate to the desired size.
-
Treat the 3D models with the test compounds or apoptosis-inducing agents at various concentrations. Include a vehicle-treated control group.
-
Incubate for the desired treatment duration.
3. In-Well Lysis:
-
Carefully remove the culture medium from each well without disturbing the spheroids/organoids.
-
Wash the 3D models once with 100 µL of PBS.
-
Carefully aspirate the PBS.
-
Add 50 µL of ice-cold 1x Lysis Buffer to each well.
-
Incubate the plate on a shaker with gentle agitation (e.g., 300-500 rpm) for 15-30 minutes at 4°C to ensure complete lysis. The optimal lysis time may need to be determined empirically for different 3D model sizes and densities.
4. Caspase-3 Reaction:
-
Prepare the Reaction Mix by diluting the 10 mM this compound stock solution in 2x Reaction Buffer to a final concentration of 100 µM (for a final in-well concentration of 50 µM). For each well, you will need 50 µL of this mix.
-
Add 50 µL of the Reaction Mix to each well containing the cell lysate.
-
Mix gently by tapping the plate or using a plate shaker at a low speed.
-
Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time should be determined for your specific model and experimental conditions.
5. Data Acquisition:
-
Measure the fluorescence intensity using a fluorometric microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[2][3][4]
-
For kinetic assays, readings can be taken at multiple time points during the incubation period.
6. Data Normalization and Analysis:
-
After the final fluorescence reading, the total protein content in each well can be determined using a compatible protein assay (e.g., BCA assay).
-
Normalize the fluorescence reading of each well to its corresponding protein concentration.
-
Calculate the fold change in caspase-3 activity by dividing the normalized fluorescence of the treated samples by the normalized fluorescence of the vehicle-treated control.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Autofluorescence from media components or compounds. | Use phenol red-free media for the assay. Run a blank with media/compound alone. |
| Incomplete lysis of 3D models. | Optimize lysis buffer composition and incubation time. Consider mechanical disruption (pipetting up and down) after adding lysis buffer. | |
| Low signal or no change in fluorescence | Insufficient apoptosis induction. | Use a positive control (e.g., staurosporine) to confirm assay performance. Increase treatment time or compound concentration. |
| Inefficient substrate penetration. | Increase incubation time with the substrate. | |
| Low caspase-3 expression in the cell line. | Confirm caspase-3 expression in your cell model using another method (e.g., Western blot). | |
| High well-to-well variability | Inconsistent spheroid/organoid size. | Optimize 3D culture seeding density and culture conditions to achieve uniform size. |
| Incomplete or uneven lysis. | Ensure consistent and thorough mixing during the lysis step. |
Conclusion
The this compound assay provides a sensitive and quantitative method for measuring caspase-3 activity in 3D cell culture models. By adapting standard 2D protocols to address the unique challenges of 3D structures, such as reagent penetration and in-well lysis, researchers can obtain reliable and reproducible data on apoptosis induction. This information is crucial for the preclinical evaluation of novel therapeutics and for advancing our understanding of cell death mechanisms in a more physiologically relevant context.
References
- 1. Verifying Cell-Based Assays for Use with 3D Models [promega.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. biopioneer.com.tw [biopioneer.com.tw]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Troubleshooting FluoroSpot assay | U-CyTech [ucytech.com]
Measuring Apoptosis via Caspase-3 Activity with Ac-DEVD-AFC for Flow Cytometry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process essential for tissue homeostasis and development. A key executioner in this process is Caspase-3, a cysteine-aspartate protease. The activation of Caspase-3 is a hallmark of apoptosis. The Ac-DEVD-AFC substrate is a valuable tool for detecting Caspase-3 activity in living cells. This fluorogenic substrate is cell-permeable and consists of the Caspase-3 recognition sequence, DEVD, linked to a fluorescent molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In apoptotic cells, activated Caspase-3 cleaves the AFC from the DEVD peptide, releasing the fluorophore, which can then be detected by flow cytometry. This application note provides a detailed protocol for using this compound to quantify Caspase-3 activity and assess apoptosis in cell populations.
Principle of the Assay
The this compound assay leverages the substrate specificity of activated Caspase-3. The non-fluorescent this compound molecule freely enters the cytoplasm of both healthy and apoptotic cells. In apoptotic cells, the activated Caspase-3 enzyme recognizes and cleaves the DEVD sequence, liberating the highly fluorescent AFC molecule. The intensity of the resulting fluorescence is directly proportional to the level of active Caspase-3, allowing for the quantification of apoptotic cells within a population using flow cytometry.
Experimental Protocols
Materials and Reagents
-
This compound substrate (lyophilized powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium appropriate for the cell line
-
Inducing agent for apoptosis (e.g., Staurosporine, Camptothecin)
-
Control (vehicle for the inducing agent, e.g., DMSO)
-
Flow cytometer tubes
-
Micropipettes and sterile tips
-
Cell incubator (37°C, 5% CO2)
-
Centrifuge
-
Flow cytometer with a 400 nm excitation laser and a 505 nm emission filter
Reagent Preparation
-
This compound Stock Solution (10 mM):
-
Bring the lyophilized this compound vial to room temperature.
-
Reconstitute the powder in an appropriate volume of DMSO to achieve a final concentration of 10 mM.
-
Mix thoroughly by vortexing until fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
2X Working Solution (20 µM):
-
Immediately before use, dilute the 10 mM this compound stock solution in pre-warmed (37°C) cell culture medium or PBS to a final concentration of 20 µM.
-
For example, add 2 µL of 10 mM stock solution to 998 µL of medium.
-
Cell Preparation and Treatment
-
Seed cells in appropriate culture vessels and allow them to adhere or reach the desired confluency.
-
Treat the cells with the apoptosis-inducing agent at the desired concentration and for the appropriate duration. Include a vehicle-treated control group. For example, Jurkat cells can be treated with 10 µM Camptothecin for various time points (e.g., 0, 2, 4, 6, and 8 hours) to induce apoptosis.[1]
-
Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells).
-
Wash the cells once with PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in fresh PBS.
-
Count the cells and adjust the cell density to 1 x 10^6 cells/mL in pre-warmed cell culture medium.
Staining Protocol
-
To 500 µL of the cell suspension (containing 0.5 x 10^6 cells), add 500 µL of the 2X this compound working solution to achieve a final concentration of 10 µM.
-
Incubate the cells for 60 minutes at 37°C in a 5% CO2 incubator, protected from light.
-
Following incubation, wash the cells twice with 1 mL of PBS. Centrifuge at 300 x g for 5 minutes between washes.
-
Resuspend the final cell pellet in 500 µL of PBS for flow cytometry analysis.
Flow Cytometry Analysis
-
Set up the flow cytometer with an excitation wavelength of 400 nm and an emission filter centered around 505 nm.
-
Use the unstained, vehicle-treated cells to set the forward scatter (FSC) and side scatter (SSC) parameters to gate the cell population of interest and to establish the baseline fluorescence.
-
Acquire data for all samples, collecting a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Analyze the data to determine the percentage of AFC-positive cells, which represents the population of cells with active Caspase-3.
Data Presentation
Quantitative Analysis of Apoptosis Induction
The following table summarizes representative data from an experiment where Jurkat T-cells were treated with 10 µM Camptothecin to induce apoptosis. The percentage of apoptotic cells was determined by measuring Caspase-3 activity using a fluorogenic substrate and flow cytometry at different time points.[1]
| Treatment | Time Point (Hours) | Percentage of Apoptotic Cells (%) |
| Untreated Control | 8 | 5.2 |
| 10 µM Camptothecin | 0 | 4.8 |
| 10 µM Camptothecin | 2 | 15.7 |
| 10 µM Camptothecin | 4 | 35.1 |
| 10 µM Camptothecin | 6 | 42.3 |
| 10 µM Camptothecin | 8 | 38.9 |
Visualizations
Caption: Experimental workflow for Caspase-3 activity detection.
Caption: Caspase-3 signaling pathways in apoptosis.
References
Application Notes and Protocols: Preparation and Use of Ac-DEVD-AFC for Caspase-3 Activity Measurement
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ac-DEVD-AFC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin) is a highly specific and sensitive fluorogenic substrate for caspase-3, a key executioner caspase in the apoptotic pathway.[1][2][3] Caspase-3, activated during apoptosis, cleaves the tetrapeptide sequence DEVD between the aspartic acid (D) and the 7-amino-4-trifluoromethylcoumarin (AFC) moiety.[1] This cleavage releases the AFC fluorophore, which can be quantified by measuring its fluorescence, providing a direct measure of caspase-3 activity.[1] These application notes provide a detailed protocol for the preparation of an this compound working solution and its application in a caspase-3 activity assay.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound.
Table 1: this compound Stock and Working Solution Parameters
| Parameter | Value | Reference |
| Stock Solution Solvent | DMSO | [1][2] |
| Recommended Stock Concentration | 1 mg/mL or 10 mM | [1][2] |
| Working Solution Buffer | PIPES, HEPES, or Tris-based buffers | [1][2] |
| Typical Working Concentration | 50 µM | [2][4] |
| Storage of Stock Solution | -20°C or -80°C (up to 6 months) | [1][5] |
| Storage of Reconstituted Substrate | Aliquot and store at -20°C for up to two months to avoid multiple freeze-thaw cycles. | [1] |
Table 2: Spectrofluorometric Parameters for AFC Detection
| Parameter | Wavelength (nm) | Reference |
| Excitation Wavelength (Ex) | 380 - 400 | [1][4][5] |
| Emission Wavelength (Em) | 480 - 530 (peak at ~505) | [1][4][5] |
Table 3: Kinetic and Physical Properties
| Parameter | Value | Reference |
| Molecular Weight | ~729.6 g/mol | [1][6] |
| Km for Caspase-3 | 9.7 µM | [4][7] |
Experimental Protocols
I. Preparation of this compound Stock Solution (1 mg/mL)
Materials:
-
This compound, lyophilized powder
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
Bring the vial of lyophilized this compound to room temperature before opening.
-
Reconstitute the 1 mg of this compound powder in 1 mL of anhydrous DMSO to create a 1 mg/mL stock solution.[1]
-
Vortex gently until the substrate is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to two months or at -80°C for longer-term storage.[1][5]
II. Preparation of this compound Working Solution (50 µM)
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% w/v CHAPS, 10% sucrose, pH 7.2)[1]
Procedure:
-
Thaw an aliquot of the this compound stock solution on ice, protected from light.
-
Calculate the volume of the stock solution needed to achieve a final concentration of 50 µM in the total assay volume. For example, to prepare 1 mL of 2X working solution (100 µM), add approximately 10 µL of the 1 mg/mL stock solution to 990 µL of assay buffer.
-
For a typical assay, a 2X working solution is prepared and then mixed with an equal volume of cell lysate or purified enzyme, resulting in a 1X final concentration (50 µM).[2]
III. Caspase-3 Activity Assay Protocol
This protocol provides a general guideline for measuring caspase-3 activity in cell lysates. The optimal conditions may vary depending on the experimental system and should be determined by the user.
Materials:
-
Cell culture treated to induce apoptosis and a non-treated control culture.
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPi)[8]
-
This compound working solution (2X, e.g., 100 µM) in Assay Buffer.
-
96-well black microplate, suitable for fluorescence measurements.
-
Fluorometric microplate reader.
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in cells using the desired method.
-
Harvest 1-5 million cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.[4]
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5-10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate (e.g., using a Bradford or BCA assay).
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of cell lysate per well. It is recommended to use 50-200 µg of total protein per well.[4]
-
As a negative control, include wells with lysate from non-induced cells.
-
To each well containing cell lysate, add 50 µL of the 2X this compound working solution. This will result in a final substrate concentration of 50 µM.[4]
-
-
Incubation:
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[1][4]
-
The fold-increase in caspase-3 activity can be determined by comparing the fluorescence readings from the induced samples to the non-induced control samples.[4]
-
Visualizations
Caspase-3 Signaling Pathway
The following diagram illustrates the central role of Caspase-3 in the apoptotic signaling cascade. Apoptotic signals, originating from either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, lead to the activation of initiator caspases (Caspase-8 and Caspase-9, respectively).[9][10] These initiator caspases then cleave and activate executioner caspases, including Caspase-3.[10][11] Activated Caspase-3 proceeds to cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[10]
Caption: Caspase-3 activation via extrinsic and intrinsic pathways.
Experimental Workflow for Caspase-3 Activity Assay
The diagram below outlines the key steps in the experimental workflow for measuring caspase-3 activity using this compound.
Caption: Workflow for measuring caspase-3 activity.
Logical Relationship of this compound Cleavage
This diagram illustrates the principle behind the fluorometric assay. In the presence of active caspase-3, the non-fluorescent substrate this compound is cleaved, releasing the highly fluorescent AFC molecule.
Caption: Cleavage of this compound by active caspase-3.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. glpbio.com [glpbio.com]
- 4. biopioneer.com.tw [biopioneer.com.tw]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
- 7. caymanchem.com [caymanchem.com]
- 8. ulab360.com [ulab360.com]
- 9. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Caspase 3 - Wikipedia [en.wikipedia.org]
- 11. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
How to reduce high background fluorescence in Ac-DEVD-AFC assay
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues of high background fluorescence in the Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspart-1-al (Ac-DEVD-AFC) caspase-3 assay.
Troubleshooting Guide & FAQs
High background fluorescence can mask the specific signal from caspase-3 activity, leading to low signal-to-noise ratios and inaccurate results. The following section addresses common causes and solutions in a question-and-answer format.
Q1: What are the primary sources of high background fluorescence in my assay?
High background can originate from several sources, broadly categorized as reagent-related, sample-related, or instrument-related.[1][2][3]
-
Reagents & Buffers : The this compound substrate can undergo spontaneous hydrolysis, releasing the AFC fluorophore. Assay buffers or media components may also be inherently fluorescent.[1]
-
Samples (Cell Lysates) : Cells and tissues have endogenous fluorescent molecules (e.g., NADH, riboflavins) that contribute to background, a phenomenon known as autofluorescence.[1][2][4] Non-specific protease activity in the cell lysate can also cleave the substrate.[5]
-
Instrumentation : Improperly configured plate reader settings, such as excessively high gain or incorrect filter sets, can amplify background noise.[6][7]
Q2: My "substrate-only" control well shows high fluorescence. What should I do?
This indicates a problem with the substrate or the assay buffer itself.
-
Substrate Integrity : The this compound substrate may have degraded due to improper storage (e.g., exposure to light, multiple freeze-thaw cycles).[8][9] It is recommended to aliquot the reconstituted substrate into single-use volumes and store it at -20°C, protected from light.[8][9][10]
-
Substrate Purity : Ensure you are using a high-purity substrate, as contaminants can be fluorescent.[1]
-
Buffer Autofluorescence : Test your assay buffer for intrinsic fluorescence by reading a well with buffer alone.[6] Consider preparing fresh buffer or testing alternative buffer systems (e.g., HEPES vs. Tris-HCl) to find one with minimal fluorescence at your assay's wavelengths.[6]
Q3: My "no-enzyme" or "uninduced cell lysate" control has high background. How can I fix this?
This suggests issues with autofluorescence from your sample or non-specific protease activity.
-
Reduce Autofluorescence : Optimize the amount of cell lysate used per reaction. Using too much protein can significantly increase autofluorescence.[10] A typical range is 50–200 µg of protein per reaction, but this should be optimized for your specific cell type.
-
Inhibit Non-Specific Proteases : When preparing cell lysates, consider adding a cocktail of protease inhibitors that does not interfere with caspase activity (i.e., avoid cysteine protease inhibitors).[5]
-
Include an Inhibitor Control : Always run a parallel reaction containing your apoptotic cell lysate plus a specific caspase-3 inhibitor, such as Ac-DEVD-CHO.[8][9] The signal from this well represents the true background (autofluorescence plus non-caspase-3 activity) and should be subtracted from your sample readings.[9]
Q4: How can I optimize my plate reader settings to improve the signal-to-noise ratio?
Instrument settings are critical for minimizing background and maximizing your specific signal.[6][7]
-
Wavelengths : Ensure you are using the correct excitation and emission wavelengths for AFC: approximately 400 nm for excitation and 505 nm for emission.[8][9][11]
-
Gain Setting : The gain setting controls the sensitivity of the detector. While a higher gain amplifies all signals, it can disproportionately increase the background. Determine the optimal gain by measuring a positive control (high caspase activity) and a negative control (inhibitor-treated lysate). Select a gain that provides the largest difference between the two without saturating the detector with the positive signal.[6]
-
Cutoff Filters : Use high-quality, narrow band-pass filters to reduce spectral overlap and block stray light.
-
Read Height : For top-reading instruments, optimizing the read height can maximize the signal from the meniscus of the well.[6]
Key Experimental Protocols
Protocol 1: Preparation of Cell Lysates for Caspase-3 Assay
This protocol provides a general guideline for preparing cell lysates suitable for measuring caspase-3 activity.
-
Induce Apoptosis : Treat cells with your compound of interest to induce apoptosis. Include an untreated control population.
-
Cell Harvesting :
-
Washing : Wash the cell pellet once with ice-cold PBS to remove residual media.
-
Lysis : Resuspend the cell pellet in a chilled, appropriate lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA).[13] A typical concentration is 1–5 x 10⁷ cells/mL.[12]
-
Incubation : Incubate the lysate on ice for 15-30 minutes.[12][14]
-
Clarification : Centrifuge the lysate at ≥10,000 x g for 10 minutes at 4°C to pellet cellular debris.[12]
-
Collection : Transfer the supernatant, which contains the cytosolic proteins, to a fresh, pre-chilled tube.
-
Quantification : Determine the protein concentration of the lysate using a standard method like the BCA assay.[13] The lysate can be used immediately or stored in aliquots at -80°C.[14]
Protocol 2: this compound Caspase-3 Activity Assay
This protocol outlines the steps for performing the fluorometric assay in a 96-well plate format.
-
Prepare Reagents :
-
Plate Setup : On a black, opaque 96-well plate, set up the following reactions in triplicate:
-
Blank : Assay Buffer only.
-
Substrate Control : Assay Buffer + Substrate Solution.
-
Negative Control : Lysate from non-apoptotic cells + Substrate Solution.
-
Positive Samples : Lysate from apoptotic cells + Substrate Solution.
-
Inhibitor Control : Lysate from apoptotic cells + Caspase-3 Inhibitor (e.g., Ac-DEVD-CHO) + Substrate Solution.
-
-
Add Lysate : Add 50 µL of cell lysate (diluted in Assay Buffer to 1-4 mg/mL) to the appropriate wells.[14] For blank and substrate control wells, add 50 µL of Assay Buffer.
-
Initiate Reaction : Add 50 µL of the 2X Substrate Solution to all wells to start the reaction. The final volume should be 100 µL.
-
Incubation : Incubate the plate at 37°C for 1-2 hours, protected from light.[8][15] The optimal incubation time may vary and should be determined empirically.
-
Measurement : Read the fluorescence on a plate reader with excitation at ~400 nm and emission at ~505 nm.[9] Kinetic readings can also be taken at regular intervals (e.g., every 5-10 minutes) to measure reaction velocity.[16]
Data & Parameters
The following table summarizes key quantitative parameters for the this compound assay. These values are starting points and should be optimized for your specific experimental conditions.
| Parameter | Recommended Range | Purpose |
| This compound Concentration | 25-50 µM (final) | Substrate for caspase-3. Titration is needed to ensure it is not limiting.[9] |
| Cell Lysate Protein | 50-200 µ g/well | Source of caspase-3 enzyme. Optimize to maximize signal and minimize autofluorescence. |
| Incubation Temperature | 37°C | Optimal temperature for caspase enzyme activity.[8] |
| Incubation Time | 60-120 minutes | Allows for accumulation of fluorescent product. Should be within the linear range of the reaction. |
| Excitation Wavelength | 400 nm | Excites the cleaved AFC fluorophore.[11] |
| Emission Wavelength | 505 nm | Detects the emission from the cleaved AFC fluorophore.[11] |
| Caspase Inhibitor (Ac-DEVD-CHO) | ~10 µM (final) | Used to determine the proportion of signal due to specific caspase-3 activity. |
Visual Guides
Apoptosis Signaling and Substrate Cleavage
The diagram below illustrates the intrinsic apoptosis pathway leading to the activation of Caspase-3 and the subsequent cleavage of the this compound substrate, which releases the fluorescent AFC molecule.
Caption: Intrinsic apoptosis pathway leading to Caspase-3 activation and substrate cleavage.
Experimental Workflow
This workflow outlines the key steps from sample preparation to data analysis for the this compound assay.
Caption: Standard experimental workflow for the this compound caspase-3 assay.
Troubleshooting Decision Tree
Use this flowchart to diagnose the potential cause of high background fluorescence in your assay.
Caption: Decision tree for troubleshooting high background fluorescence.
References
- 1. promega.kr [promega.kr]
- 2. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Endogenous and Exogenous Fluorescence Platform | Marcu Laboratory [marculab.bme.ucdavis.edu]
- 5. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
- 6. benchchem.com [benchchem.com]
- 7. microscopyfocus.com [microscopyfocus.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. ubpbio.com [ubpbio.com]
- 10. ulab360.com [ulab360.com]
- 11. This compound, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
- 12. mesoscale.com [mesoscale.com]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting Inconsistent Results with Ac-DEVD-AFC
Welcome to the technical support center for the Ac-DEVD-AFC fluorogenic substrate. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during caspase-3 activity assays, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for AFC?
A1: For detecting the release of AFC (7-amino-4-trifluoromethylcoumarin), it is recommended to use an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[1][2] A broader emission range of 480-520 nm can also be used.[1]
Q2: How should I properly store and handle the this compound substrate?
A2: The lyophilized this compound substrate should be stored at -20°C.[1][2] Before use, reconstitute the substrate in DMSO to create a stock solution.[1][3] This stock solution can be stored in small aliquots at -20°C for up to two months to avoid multiple freeze-thaw cycles.[1] Protect the substrate from light.[2][4]
Q3: My blank wells (no cell lysate) show high fluorescence. What could be the cause?
A3: High background fluorescence in blank wells can be due to several factors:
-
Substrate Degradation: Improper storage or handling of the this compound substrate can lead to spontaneous degradation and release of free AFC. Ensure the substrate is stored correctly and protected from light.
-
Contaminated Assay Buffer: The assay buffer itself might be contaminated with proteases or other substances that cause fluorescence. Prepare fresh buffer and use high-purity reagents.
-
Autohydrolysis: Although less common, the substrate may undergo a low level of spontaneous hydrolysis. This is typically minimal but can be exacerbated by suboptimal buffer conditions or prolonged incubation times.
Q4: I am not observing a significant increase in fluorescence in my apoptotic samples compared to the control.
A4: A lack of signal can stem from several experimental variables:
-
Insufficient Caspase-3 Activity: The induction of apoptosis in your experimental system may be weak or delayed. Confirm apoptosis induction through an alternative method (e.g., morphology, TUNEL assay). The number of cells used may also be insufficient; it is recommended to use 1-5 x 10^6 cells per assay.[2]
-
Inactive Enzyme: Ensure that the cell lysis and assay buffers contain a reducing agent like DTT (dithiothreitol), as caspases have a cysteine residue in their active site that needs to be in a reduced state.[3][4] A final DTT concentration of 10 mM is often recommended.[4]
-
Suboptimal Assay Conditions: Verify that the pH of the assay buffer is appropriate (typically around 7.2-7.4).[1][3] The incubation temperature should be maintained at 37°C for 1-2 hours.[2]
-
Incorrect Filter Settings: Double-check the excitation and emission wavelengths on the fluorometer.
Q5: The results of my assay are inconsistent between experiments.
A5: Lack of reproducibility is a common challenge. To improve consistency:
-
Standardize Cell Culture and Treatment: Ensure that cell density, passage number, and the concentration and duration of the apoptosis-inducing agent are consistent across all experiments.
-
Use a Positive Control: Include a sample with a known activator of apoptosis or purified active caspase-3 to verify that the assay is working correctly.[1]
-
Use an Inhibitor Control: A specific caspase-3 inhibitor, such as Ac-DEVD-CHO, should be used to confirm that the measured fluorescence is due to caspase-3 activity.[1]
-
Optimize Lysate Concentration: The amount of cell lysate used should be optimized for your specific experimental system to ensure the reaction is within the linear range.[1]
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving specific issues.
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | Substrate has degraded due to improper storage or handling. | Aliquot the reconstituted substrate and store at -20°C to avoid freeze-thaw cycles. Protect from light.[1] |
| Contamination of reagents or labware. | Use fresh, high-purity reagents and sterile, nuclease-free labware. | |
| Assay buffer components are autofluorescent. | Test the fluorescence of the assay buffer alone. If necessary, try a different buffer formulation. | |
| Low or No Signal | Inefficient induction of apoptosis. | Verify apoptosis induction using an orthogonal method. Optimize the concentration and incubation time of the apoptosis inducer. |
| Insufficient amount of cell lysate. | Increase the number of cells used to prepare the lysate. A typical range is 1-5 million cells per sample.[2] | |
| Inactive caspase-3 enzyme. | Ensure the presence of a reducing agent like DTT (10 mM) in the assay buffer.[4] | |
| Incorrect instrument settings. | Confirm that the fluorometer is set to the correct excitation (400 nm) and emission (505 nm) wavelengths.[2] | |
| High Variability Between Replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure thorough mixing of reagents. |
| Air bubbles in wells. | Be careful not to introduce air bubbles when pipetting. Centrifuge the plate briefly before reading. | |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. | |
| Non-linear Reaction Rate | Substrate depletion. | If the reaction rate decreases over time, the substrate may be depleted. Reduce the amount of cell lysate or the incubation time. |
| Enzyme instability. | Caspases can lose activity over time. Perform kinetic readings to ensure you are measuring the initial reaction velocity. |
Experimental Protocols
Standard Caspase-3 Activity Assay Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Lysis
-
Induce apoptosis in your cell culture using the desired method. Include a non-induced control group.
-
Harvest cells (both adherent and suspended) and pellet by centrifugation. A cell count of 1-5 x 10^6 cells per sample is recommended.[2]
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.[2]
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.[4]
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Assay Reaction
-
Data Acquisition
Recommended Buffer Compositions
| Buffer | Components | Reference |
| Cell Lysis Buffer | 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT | General formulation |
| 2X Reaction Buffer | 40 mM PIPES, 200 mM NaCl, 20 mM DTT, 2 mM EDTA, 0.2% (w/v) CHAPS, 20% sucrose, pH 7.2 | Adapted from[1] |
Visual Guides
Caption: Intrinsic apoptosis pathway leading to caspase-3 activation and substrate cleavage.
Caption: A logical workflow for troubleshooting common issues with the this compound assay.
References
Optimizing Ac-DEVD-AFC concentration for caspase assay
Welcome to the Technical Support Center for Caspase Assays. This guide provides detailed information, troubleshooting advice, and protocols to help you optimize the concentration of the fluorogenic substrate Ac-DEVD-AFC for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin) is a fluorogenic substrate primarily used to measure the activity of caspase-3 and caspase-7.[1][2] The substrate consists of the peptide sequence DEVD, which is recognized and cleaved by active caspase-3/7, linked to the fluorophore AFC (7-amino-4-trifluoromethylcoumarin).[3][4] In its intact form, the substrate is non-fluorescent. Upon cleavage by an active caspase, the AFC molecule is released and emits a strong fluorescent signal, which can be quantified to determine enzyme activity.[3]
Q2: What are the excitation and emission wavelengths for the released AFC fluorophore?
The released AFC fluorophore should be measured using an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[1][3][4] Some resources suggest an emission range of 480-520 nm.[3]
Q3: What is the recommended starting concentration for this compound in a caspase assay?
The optimal concentration of this compound can vary depending on the experimental system, including the cell type and the amount of active caspase present in the lysate.[3] However, a common final working concentration is between 25 µM and 50 µM.[1][4] It is always recommended to titrate the substrate to determine the optimal concentration for your specific experimental conditions.[3]
Q4: How should I prepare and store the this compound stock solution?
This compound is typically supplied as a powder and should be dissolved in DMSO to create a stock solution, commonly at a concentration of 10 mM.[5][6] This stock solution should be stored at -20°C, protected from light.[1][3] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[3][7]
Experimental Protocols and Data Presentation
Protocol 1: General Caspase-3/7 Activity Assay
This protocol provides a general workflow for measuring caspase activity in cell lysates using this compound.
-
Cell Lysis:
-
Induce apoptosis in your target cells using your desired method. Include a non-induced control group.
-
Harvest 1-5 million cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.[4]
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a new, pre-chilled tube.
-
-
Assay Reaction Setup:
-
Prepare a 2X Reaction Buffer containing DTT (e.g., 10 mM final concentration).[4]
-
In a 96-well plate (preferably black for fluorescence assays), add 50 µL of cell lysate to each well.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
To initiate the reaction, add 5 µL of 1 mM this compound substrate to each well, achieving a final concentration of 50 µM.[4]
-
-
Incubation and Measurement:
Protocol 2: Titration of this compound Concentration
To ensure the substrate is not rate-limiting, it is crucial to determine its optimal concentration.
-
Prepare cell lysates from both induced (apoptotic) and uninduced (control) cells as described above.
-
Set up a series of reactions in a 96-well plate. In each well, use a constant amount of cell lysate.
-
Create a serial dilution of the this compound substrate to test a range of final concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM, 200 µM).
-
Initiate the reactions and incubate as described in the general protocol.
-
Measure fluorescence over time (e.g., every 15 minutes for 2 hours) to determine the initial reaction velocity (V₀).
-
Plot the reaction velocity against the substrate concentration. The optimal concentration will be in the saturation phase of the curve, where a further increase in substrate does not significantly increase the reaction rate.
Data Presentation: Recommended Concentration Ranges
The following table summarizes typical concentration ranges for key reagents in a caspase-3/7 assay. These should be optimized for each specific experimental system.
| Reagent | Stock Concentration | Final Working Concentration | Notes |
| This compound | 1-10 mM in DMSO | 20-100 µM | Titration is highly recommended.[9][10] |
| Cell Lysate | 1-5 x 10⁶ cells / 50 µL | 50-200 µg total protein | Amount should be optimized to ensure the signal is within the linear range of the instrument.[4] |
| DTT | 1 M | 5-10 mM | Should be added fresh to the reaction buffer just before use.[4][7] |
| Caspase Inhibitor (e.g., Ac-DEVD-CHO) | 1-2 mM in DMSO | 100 nM - 1 µM | Used as a negative control to confirm signal specificity.[6][11] |
Visual Guides: Workflows and Pathways
// Nodes Start [label="Start: Prepare Apoptotic\n& Control Cell Lysates", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Setup [label="Set up reactions with constant\nlysate and varying\nthis compound concentrations\n(e.g., 10-200 µM)"]; Incubate [label="Incubate at 37°C"]; Measure [label="Measure fluorescence kinetically\n(e.g., every 15 min for 2h)"]; Plot [label="Plot: Initial Velocity (RFU/min)\nvs.\n[this compound]"]; Analyze [label="Analyze Michaelis-Menten Curve", shape=diamond, fillcolor="#FBBC05"]; Select [label="Select concentration in the\nsaturation plateau\n(Substrate is not rate-limiting)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Use Optimal\nConcentration for Future Assays", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Setup; Setup -> Incubate; Incubate -> Measure; Measure -> Plot; Plot -> Analyze; Analyze -> Select [label="Identify Plateau"]; Select -> End; } dot Caption: Workflow for optimizing this compound concentration.
Troubleshooting Guide
Q5: My fluorescence signal is very low or absent, even in induced samples. What went wrong?
-
Inactive Caspases: Ensure your apoptosis induction protocol is working. The caspases in your lysate may be inactive or degraded. Always handle lysates on ice.
-
Insufficient Lysate: The amount of active caspase in your sample may be too low. Try increasing the amount of cell lysate used per reaction.[9] Remember that the required amount will vary between experimental systems.[3]
-
Substrate Degradation: this compound is light-sensitive and can degrade if not stored properly. Ensure it has been stored at -20°C in the dark and that the DMSO stock is not old.
-
Incorrect Buffer Composition: The assay buffer is critical. Ensure it has the correct pH (typically ~7.2-7.5) and contains a reducing agent like DTT, which is essential for caspase activity and should be added fresh.[3][9]
Q6: I am seeing a high background signal in my negative controls and uninduced samples. How can I fix this?
-
Substrate Autohydrolysis: High substrate concentrations can lead to spontaneous breakdown, increasing background fluorescence. This is a key reason why titration is important. Check if a "substrate only" blank (reaction buffer + substrate, no lysate) shows high fluorescence.[12]
-
Contaminating Proteases: Cell lysates contain other proteases that might cleave the substrate. Minimize incubation times to what is necessary to get a good signal in your positive samples.
-
Basal Apoptosis: Your control (uninduced) cells may have a basal level of apoptosis.[9] Confirm the health of your cell cultures.
-
Instrument Settings: Incorrect gain settings on the fluorometer can amplify background noise. Set the gain using your blank wells so the signal is around 20% of the instrument's maximum.[12]
Q7: The results are not reproducible between experiments. What are the common causes of variability?
-
Inconsistent Cell Conditions: Ensure cells are at a consistent density and passage number for each experiment. Cell health can significantly impact the apoptotic response.
-
Pipetting Errors: Inconsistent volumes of lysate or substrate will lead to high variability. Use calibrated pipettes and be precise.
-
Variable Incubation Times: The enzymatic reaction is time-dependent. Ensure all samples are incubated for the same duration before reading. Using a multi-channel pipette can help maintain consistent timing.[7]
-
Reagent Instability: Repeatedly freezing and thawing the substrate or DTT stock solutions can cause degradation.[3][7] Prepare single-use aliquots to maintain reagent integrity.
References
- 1. ubpbio.com [ubpbio.com]
- 2. This compound, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. biopioneer.com.tw [biopioneer.com.tw]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Caspase activity assay [bio-protocol.org]
- 9. ulab360.com [ulab360.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. bio-rad.com [bio-rad.com]
Ac-DEVD-AFC assay buffer composition and optimization
Welcome to the Technical Support Center for the Ac-DEVD-AFC Caspase-3 Assay. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Troubleshooting Guide
This section addresses common issues encountered during the this compound assay.
| Problem | Possible Cause | Recommended Solution |
| Low or No Signal | Inactive Caspase-3 | Ensure that the method of apoptosis induction is effective. It's beneficial to confirm apoptosis using an alternative method. Also, check that the caspase-3 has not been deactivated by improper storage; it should be stored at -80°C.[1] |
| Insufficient Cell Lysate | The amount of cell lysate used may be too low. It is recommended to use 50-200 µg of protein per assay.[2][3][4] | |
| Suboptimal Assay Buffer | The assay buffer composition is critical. Ensure it contains a reducing agent like DTT (10 mM final concentration is often required for full caspase activity).[3][5] The pH should be physiological (around 7.2-7.6).[6][7] | |
| Incorrect Filter Wavelengths | Use a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[2][6][8][9][10] | |
| Substrate Degradation | The this compound substrate is light-sensitive and should be protected from light during storage and handling.[3][7] Aliquot the substrate to avoid multiple freeze-thaw cycles.[6][7] | |
| High Background | Contaminated Reagents | Use high-purity water and reagents to prepare buffers. Autoclave buffers where possible. |
| Cell Culture Media Interference | Phenol red in culture media can interfere with fluorescence readings. If possible, use phenol red-free media or wash cells thoroughly with PBS before lysis. | |
| Intrinsic Sample Fluorescence | Some compounds or cell components may auto-fluoresce. Run a control with cell lysate and assay buffer but without the this compound substrate to measure background fluorescence. | |
| Inconsistent Results | Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes of enzyme and substrate. |
| Temperature Fluctuations | Incubate the assay at a constant temperature, typically 37°C.[2][6][11] Avoid temperature gradients across the plate. | |
| Variable Cell Numbers | Ensure that the same number of cells is used for each sample.[2][3] |
Logical Troubleshooting Workflow
Here is a decision-making workflow to help you troubleshoot your this compound assay.
Caption: A flowchart for troubleshooting common this compound assay issues.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorometric method to measure the activity of caspase-3. Caspase-3 is a key enzyme in the apoptotic pathway.[12][13] The substrate, this compound, consists of a tetrapeptide sequence (DEVD) recognized by caspase-3, linked to a fluorescent molecule, 7-amino-4-trifluoromethylcoumarin (AFC).[6] In the presence of active caspase-3, the enzyme cleaves the substrate at the aspartate residue, releasing AFC.[6] The free AFC fluoresces, and the intensity of this fluorescence, measured at an excitation/emission of 400/505 nm, is directly proportional to the caspase-3 activity in the sample.[8]
Q2: What is the optimal composition of the assay buffer?
While optimal conditions can vary, a typical assay buffer contains a buffering agent to maintain physiological pH, a reducing agent to keep the caspases in an active state, a chelating agent, and salts. Below is a comparison of commonly used buffer compositions.
| Component | Composition 1 [6] | Composition 2 [14] | Composition 3 [1] | Composition 4 [7] |
| Buffer | 20 mM PIPES, pH 7.2 | 20 mM Tris, pH 7.4 | 25 mM HEPES, pH 7.4 | 20 mM Tris, pH 7.6 |
| Reducing Agent | 10 mM DTT | 10 mM DTT | 5 mM DTT | 2 mM DTT |
| Chelating Agent | 1 mM EDTA | 10 mM EDTA | - | - |
| Salt | 100 mM NaCl | - | - | 150 mM NaCl |
| Detergent | 0.1% (w/v) CHAPS | - | 0.1% Triton X-100 | - |
| Stabilizer | 10% Sucrose | - | 10% Glycerol | - |
Q3: What is the recommended concentration of the this compound substrate?
The final working concentration of this compound is typically in the range of 25-50 µM.[7][14] It is important to titrate the substrate concentration for your specific experimental conditions to ensure that the enzyme activity is the rate-limiting factor.
Q4: How should I prepare my cell lysates?
Cells should be lysed in a chilled lysis buffer on ice for about 10 minutes.[2][3][4] The lysis buffer typically contains a mild detergent to rupture the cell membranes. After lysis, the samples should be centrifuged to pellet the cellular debris, and the supernatant containing the cytosolic extract is used for the assay.[3][15]
Q5: Can this assay differentiate between caspase-3 and caspase-7 activity?
No, the DEVD sequence is recognized by both caspase-3 and caspase-7.[7] Therefore, this assay measures the combined activity of both caspases.
Experimental Protocols
Standard this compound Assay Protocol
This protocol provides a general procedure for measuring caspase-3 activity in cell lysates.
-
Prepare 2X Reaction Buffer: Based on the desired composition (see table above), prepare the 2X reaction buffer. Immediately before use, add DTT to the required final concentration. For example, add 10 µL of 1 M DTT to 1 mL of 2X reaction buffer for a final concentration of 10 mM.[3]
-
Prepare Cell Lysates:
-
Perform the Assay:
-
Measure Fluorescence:
-
Read the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Experimental Workflow Diagram
Caption: A step-by-step workflow for the this compound caspase-3 assay.
Caspase-3 Signaling Pathway
Caspase-3 is a key executioner caspase in the apoptotic signaling cascade.[13] It can be activated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[13]
-
Extrinsic Pathway: This pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.[16]
-
Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. These signals lead to the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9.[13]
Both activated caspase-8 and caspase-9 can then cleave and activate the executioner caspase-3.[16] Active caspase-3 proceeds to cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[17]
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways leading to caspase-3 activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biopioneer.com.tw [biopioneer.com.tw]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. abcam.com [abcam.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. ubpbio.com [ubpbio.com]
- 8. cephamls.com [cephamls.com]
- 9. This compound, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Caspase activity assay [bio-protocol.org]
- 12. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Caspase 3 - Wikipedia [en.wikipedia.org]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. mesoscale.com [mesoscale.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Preventing photobleaching of AFC fluorophore
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the photobleaching of the AFC (7-Amino-4-trifluoromethylcoumarin) fluorophore during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is AFC and why is it used?
AFC (7-Amino-4-trifluoromethylcoumarin) is a blue fluorescent dye commonly used as a substrate in enzyme activity assays, particularly for caspases and other proteases. Upon cleavage by an enzyme, free AFC is released, producing a fluorescent signal that can be measured to quantify enzyme activity. Its excitation maximum is approximately 376-400 nm, and its emission maximum is around 460-505 nm.[1]
Q2: What is photobleaching and why is it a problem for AFC?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescent signal.[2] This is a significant issue in fluorescence microscopy as it results in a diminished signal over time, making it difficult to capture high-quality, quantifiable images, especially during time-lapse experiments. Blue fluorophores like AFC are generally more susceptible to photobleaching compared to green and red fluorophores.[3]
Q3: What are the primary causes of photobleaching?
The main factors contributing to photobleaching are:
-
High-intensity excitation light: The more photons a fluorophore is exposed to, the higher the probability of photochemical damage.[4]
-
Prolonged exposure to excitation light: Continuous illumination increases the cumulative dose of light energy absorbed by the fluorophore.[4]
-
Presence of molecular oxygen: During the fluorescence process, reactive oxygen species (ROS) can be generated. These highly reactive molecules can chemically attack and destroy the fluorophore.[4][5]
Troubleshooting Guide
This guide addresses specific problems you may encounter when using the AFC fluorophore in your fluorescence microscopy experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid Signal Loss (Photobleaching) | 1. Excitation light is too intense.2. Exposure time is too long.3. Ineffective or no antifade reagent is being used.4. High oxygen concentration in the mounting medium. | 1. Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the light.[6][7]2. Decrease the camera exposure time. Use an electronic shutter to illuminate the sample only during image acquisition.[6]3. Use a high-quality, fresh commercial antifade mounting medium. For blue fluorophores, it is advisable to avoid p-phenylenediamine (PPD)-based antifades, which can exhibit autofluorescence.4. If compatible with your sample, use an oxygen-depleted mounting medium or an oxygen scavenging system. |
| Weak or No Fluorescent Signal | 1. Incorrect filter set for AFC.2. Low concentration of AFC.3. pH of the mounting medium is not optimal. | 1. Ensure you are using a filter set appropriate for AFC's spectral properties (Excitation: ~380-400 nm, Emission: ~460-505 nm), such as a DAPI filter set.2. Increase the concentration of the AFC substrate or the enzyme being assayed to generate a stronger signal.3. The fluorescence of some coumarin dyes can be pH-sensitive.[8] Ensure your buffer system maintains a pH that is optimal for AFC fluorescence. |
| High Background Fluorescence | 1. Autofluorescence from the sample or mounting medium.2. Non-specific binding of the AFC substrate.3. Spectral bleed-through from other fluorophores. | 1. Image an unstained control sample to assess the level of autofluorescence. Autofluorescence is often more pronounced in the blue channel.[3] If necessary, use a background subtraction algorithm during image processing.2. Ensure adequate washing steps to remove any unbound AFC substrate.3. When performing multi-color imaging, check for spectral overlap between AFC and other fluorophores.[9][10] Use narrow bandpass filters and sequential imaging to minimize bleed-through. |
| Inconsistent Fluorescence Intensity Between Samples | 1. Variations in experimental conditions.2. Different levels of photobleaching between samples.3. Inconsistent imaging settings. | 1. Ensure all samples are processed with the exact same protocol, including incubation times, temperatures, and washing steps.2. Image all samples as quickly as possible after preparation and use consistent, minimal exposure times.3. Use the same microscope settings (e.g., laser power, exposure time, gain) for all samples to ensure comparability. |
Quantitative Data on Photostability
Direct quantitative data on the photostability of AFC with various antifade reagents is limited in the literature. However, data from related coumarin dyes and other blue fluorophores can provide a general indication of the expected improvement in photostability. The following table summarizes the photobleaching quantum yields for several coumarin dyes, which can be used as a proxy for AFC's photostability. A lower photobleaching quantum yield indicates higher photostability.
| Fluorophore | Photobleaching Quantum Yield (Φb) | Mean Number of Excitation Cycles Before Photobleaching |
| Coumarin 120 | 3.4 x 10-4 | 3,000 |
| Coumarin 307 | 1.5 x 10-4 | 6,500 |
| Coumarin 102 | 4.3 x 10-4 | 2,300 |
| Coumarin 39 | 1.2 x 10-3 | 800 |
| Data adapted from studies on coumarin dyes in aqueous solutions at low irradiances. The actual photostability of AFC will depend on the specific experimental conditions.[11][12] |
The use of commercial antifade reagents can significantly increase the number of excitation cycles before photobleaching, often by a factor of 10 or more, though the exact improvement for AFC is not well-documented.
Experimental Protocols
Protocol 1: General Procedure for Using a Commercial Antifade Mounting Medium
This protocol provides a general guideline for using common antifade reagents like ProLong™ Gold or VECTASHIELD® with fixed cells stained with an AFC-based probe.
-
Sample Preparation: Perform your standard cell fixation, permeabilization, and staining protocol to generate the AFC signal.
-
Washing: After the final staining step, wash the cells thoroughly with phosphate-buffered saline (PBS) or a similar buffer to remove any unbound reagents.
-
Mounting:
-
Carefully remove the excess buffer from the slide or coverslip without allowing the sample to dry out.
-
Add a single drop of the antifade mounting medium onto the sample.
-
Gently lower a coverslip onto the mounting medium, avoiding the introduction of air bubbles.
-
-
Curing:
-
Allow the mounting medium to cure at room temperature in the dark for the time specified by the manufacturer (typically 24 hours for hardening mountants).
-
For long-term storage, seal the edges of the coverslip with nail polish or a commercial sealant.
-
-
Imaging:
-
Image the sample using the appropriate filter set for AFC.
-
Minimize light exposure by using the lowest possible excitation intensity and shortest exposure time.
-
Visualizations
References
- 1. Spectrum [AFC (7-Amino-4-trifluoromethylcoumarin)] | AAT Bioquest [aatbio.com]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. biotium.com [biotium.com]
- 4. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 5. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 7. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 8. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 10. Introduction to Spectral Overlap and Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Ac-DEVD-AFC stability and proper storage conditions
Welcome to the technical support center for the fluorogenic caspase-3 substrate, Ac-DEVD-AFC. This guide provides detailed information on the stability, proper storage, and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve reliable and reproducible results in your caspase-3 activity assays.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder?
A1: The lyophilized powder should be stored at -20°C or -80°C, protected from light and moisture.[1][2] Under these conditions, the product is stable for at least one to two years.[1][3]
Q2: What is the recommended solvent for reconstituting this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting this compound to create a stock solution.[1][4][5] It is soluble in DMSO at concentrations of 50 mg/mL or higher.[1]
Q3: How should I store the reconstituted this compound stock solution?
A3: The reconstituted stock solution in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][4] At -20°C, the solution is stable for at least one month, and at -80°C, it can be stored for up to six months.[1][2]
Q4: Can I store the this compound stock solution at 4°C?
A4: It is not recommended to store the DMSO stock solution at 4°C for extended periods. For short-term use, it should be kept on ice. For longer-term storage, -20°C or -80°C is required to maintain stability.
Q5: Is this compound soluble in aqueous buffers like PBS?
A5: this compound has very low solubility in water and aqueous buffers.[1][6] Therefore, it is essential to first dissolve it in DMSO to make a concentrated stock solution before diluting it into the aqueous assay buffer for your experiment.
Stability Data Summary
The stability of this compound is critical for obtaining accurate and reproducible results. The following tables summarize the recommended storage conditions and stability periods.
| Form | Storage Temperature | Recommended Solvent | Stability Period |
| Lyophilized Powder | -20°C | N/A | ≥ 1 year[1] |
| Lyophilized Powder | -80°C | N/A | ≥ 2 years[1] |
| Reconstituted | -20°C | DMSO | Up to 2 months[4] |
| Reconstituted | -80°C | DMSO | Up to 6 months[1][2] |
Note: It is crucial to avoid multiple freeze-thaw cycles for reconstituted solutions as this can significantly decrease the product's stability.[4][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal | 1. Inactive Caspase-3. 2. Degraded this compound substrate. 3. Incorrect filter settings on the fluorometer. 4. Insufficient incubation time. | 1. Use a positive control (e.g., purified active caspase-3 or cells treated with a known apoptosis inducer like staurosporine) to verify enzyme activity.[8] 2. Ensure the substrate has been stored correctly and is within its shelf life. Prepare fresh dilutions from a properly stored stock. 3. Use an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[3][4][9] 4. Incubate for at least 1 hour at 37°C; optimize the incubation time for your specific experimental conditions.[4][5] |
| High Background Fluorescence | 1. Autohydrolysis of the substrate. 2. Contaminated reagents or buffers. 3. Intrinsic fluorescence of cell lysates or compounds. | 1. Prepare the final working solution of this compound in the assay buffer immediately before use. 2. Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all buffers. 3. Include a "no enzyme" or "non-apoptotic cell lysate" control to determine the background fluorescence and subtract it from your sample readings.[10] |
| Inconsistent Results | 1. Inconsistent pipetting. 2. Fluctuation in temperature during incubation. 3. Repeated freeze-thaw cycles of the substrate stock. | 1. Use calibrated pipettes and ensure thorough mixing of reagents. Using a multichannel pipette can improve consistency.[8] 2. Ensure a stable and uniform temperature for all samples during the incubation step. 3. Aliquot the reconstituted this compound stock solution to avoid multiple freeze-thaw cycles.[4] |
Experimental Protocols
Preparation of Reagents
-
This compound Stock Solution (10 mM): Reconstitute the lyophilized powder in high-quality DMSO. For example, dissolve 1 mg of this compound (MW: ~729.6 g/mol ) in approximately 137 µL of DMSO.
-
2X Reaction Buffer: The composition can vary, but a common formulation is 40 mM PIPES, 200 mM NaCl, 20 mM DTT, 2 mM EDTA, 0.2% (w/v) CHAPS, and 20% sucrose, at pH 7.2.[4]
-
Cell Lysis Buffer: A typical buffer contains 10 mM Tris-HCl (pH 7.5), 10 mM NaH₂PO₄/Na₂HPO₄ (pH 7.5), 130 mM NaCl, 1% Triton X-100, and 10 mM sodium pyrophosphate.[10]
Caspase-3 Activity Assay in Cell Lysates
-
Cell Culture and Treatment: Plate cells at a density of 5x10⁴ to 2x10⁵ cells/well in a 96-well plate and treat with the desired apoptotic stimulus.[11]
-
Cell Lysis: After treatment, centrifuge the plate and remove the medium. Wash the cells with ice-cold PBS. Add 30-50 µL of cell lysis buffer to each well and incubate on ice for 10-30 minutes.[8][11]
-
Assay Reaction: In a separate black 96-well plate, add your cell lysate. Prepare the assay solution by diluting the this compound stock solution into the 2X reaction buffer to a final concentration of 50 µM. Add an equal volume of this 2X substrate solution to the cell lysates.[5]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[10]
-
Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[3][9]
Visualizations
Caption: Extrinsic apoptosis pathway leading to Caspase-3 activation.
Caption: General workflow for a caspase-3 activity assay.
Caption: Troubleshooting logic for inconsistent assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Enzo Life Sciences this compound (5 mg) CAS: 201608-14-2, Quantity: Each | Fisher Scientific [fishersci.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cephamls.com [cephamls.com]
- 10. ulab360.com [ulab360.com]
- 11. media.cellsignal.com [media.cellsignal.com]
How to correct for autofluorescence in Ac-DEVD-AFC assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for autofluorescence in Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartic acid 7-amido-4-trifluoromethylcoumarin (Ac-DEVD-AFC) assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorometric method to measure the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway. The substrate, this compound, is a synthetic peptide that is specifically recognized and cleaved by caspase-3/7. Upon cleavage, the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC) is released. The free AFC excites at approximately 400 nm and emits a fluorescent signal at around 505 nm.[1] The intensity of this fluorescence is directly proportional to the caspase-3/7 activity in the sample.
Q2: What is autofluorescence and why is it a problem in this compound assays?
Autofluorescence is the natural fluorescence emitted by cells and assay components when excited by light.[2] This intrinsic fluorescence can interfere with the specific signal from the AFC fluorophore, leading to high background, reduced signal-to-noise ratio, and inaccurate quantification of caspase-3/7 activity.[3][4] Most cellular autofluorescence is detected at shorter wavelengths (350-550 nm), which overlaps with the emission spectrum of AFC.[2]
Q3: What are the common sources of autofluorescence in cell-based assays?
Common sources of autofluorescence include:
-
Endogenous Cellular Components: Molecules like NADH, riboflavin, collagen, and elastin naturally fluoresce.[2][3]
-
Cell Culture Media: Phenol red, a common pH indicator, and components of fetal bovine serum (FBS) can contribute significantly to background fluorescence.[4]
-
Test Compounds: The compounds being screened for their effects on apoptosis may themselves be fluorescent.
-
Fixation Methods: Aldehyde fixatives such as formaldehyde and glutaraldehyde can induce autofluorescence.[3]
-
Dead Cells: Dead cells tend to be more autofluorescent than live cells.
Troubleshooting Guides
Issue 1: High background fluorescence in all wells, including controls.
High background across the entire plate suggests a systemic issue with one or more of the assay components or the overall procedure.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Autofluorescent Media Components | Use phenol red-free media for the assay. Reduce the concentration of Fetal Bovine Serum (FBS) during the assay or switch to a serum-free medium if tolerated by the cells.[4] | A significant reduction in background fluorescence in all wells. |
| Contaminated Reagents | Prepare fresh assay buffers and substrate solutions. Ensure that all reagents are protected from light to prevent photodegradation and increased background. | Lower background fluorescence, particularly in the "no-cell" and "no-substrate" control wells. |
| Autofluorescent Microplates | Use black-walled, clear-bottom microplates specifically designed for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself. | Reduced background signal and improved signal-to-noise ratio. |
Issue 2: High background fluorescence only in wells containing cells (untreated controls).
This indicates that the primary source of autofluorescence is the cells themselves.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Intrinsic Cellular Autofluorescence | Implement a background subtraction protocol. This involves measuring the fluorescence of control wells containing cells but no this compound substrate and subtracting this value from the readings of the corresponding experimental wells. | More accurate quantification of the specific AFC signal by removing the contribution of cellular autofluorescence. |
| Sub-optimal Cell Number | Titrate the number of cells seeded per well. Too many cells can lead to high background, while too few may result in a weak signal. | An optimized cell density that provides a robust signal with minimal background. |
| Cellular Stress | Ensure cells are healthy and not overly confluent before starting the experiment, as stressed or dying cells can have higher autofluorescence. | Lower and more consistent background fluorescence in control wells. |
Issue 3: High fluorescence in wells with test compounds, even in the absence of apoptosis.
This suggests that the test compound itself is interfering with the assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Intrinsic Fluorescence of the Compound | Run a "compound-only" control by adding the test compound to assay buffer without cells or substrate. Measure the fluorescence at the assay wavelengths. If the compound is fluorescent, its signal must be subtracted from the treated wells. | Correction for the compound's intrinsic fluorescence, leading to a more accurate measurement of caspase-3/7 activity. |
| Compound-Induced Autofluorescence | Some compounds can induce autofluorescence in cells. Include a control where cells are treated with the compound but not the this compound substrate. Subtract this value from the wells containing cells, compound, and substrate. | Accurate determination of whether the compound is inducing apoptosis or simply increasing cellular autofluorescence. |
Experimental Protocols
Protocol 1: Background Subtraction for Correcting Cellular Autofluorescence
This protocol describes how to set up control wells to measure and subtract the background fluorescence from cells and media.
Materials:
-
96-well black, clear-bottom microplate
-
Phenol red-free cell culture medium
-
This compound substrate
-
Assay buffer
-
Cells of interest
-
Apoptosis-inducing agent (positive control)
-
Test compounds
Procedure:
-
Plate Seeding: Seed cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
Experimental Setup: Prepare the following sets of wells:
-
Blank Wells: Media only (no cells, no substrate).
-
No-Cell Control: Media + this compound substrate.
-
Cellular Autofluorescence Control: Cells + Media (no substrate).
-
Untreated Control: Cells + Media + this compound substrate.
-
Positive Control: Cells + Apoptosis Inducer + this compound substrate.
-
Test Compound Wells: Cells + Test Compound + this compound substrate.
-
Compound Autofluorescence Control: Cells + Test Compound (no substrate).
-
-
Induce Apoptosis: Treat cells with the apoptosis inducer and test compounds for the desired time.
-
Add Substrate: Add the this compound substrate to the appropriate wells.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Reading: Measure the fluorescence at Ex/Em = 400/505 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average fluorescence of the "Blank Wells" from all other readings.
-
To correct for cellular autofluorescence, subtract the average fluorescence of the "Cellular Autofluorescence Control" from the "Untreated Control", "Positive Control", and "Test Compound Wells".
-
To correct for compound autofluorescence, subtract the average fluorescence of the "Compound Autofluorescence Control" from the corresponding "Test Compound Wells".
-
Protocol 2: Using a Quenching Agent to Reduce Autofluorescence
This protocol provides a general guideline for using a commercial autofluorescence quenching agent. Always refer to the manufacturer's specific instructions.
Materials:
-
Autofluorescence quenching agent (e.g., TrueBlack® Lipofuscin Autofluorescence Quencher)
-
Phosphate-Buffered Saline (PBS)
-
Cells cultured and treated on coverslips or in a microplate.
Procedure:
-
Cell Culture and Treatment: Culture and treat cells as required for the this compound assay. If using adherent cells, they can be grown on coverslips.
-
Fixation (if required): If the assay protocol involves cell fixation, perform this step according to your standard procedure. Note that some quenching agents are not compatible with live cells.
-
Washing: Wash the cells twice with PBS.
-
Quenching Agent Incubation: Incubate the cells with the quenching agent solution for the time recommended by the manufacturer (e.g., 1-5 minutes).
-
Washing: Wash the cells thoroughly with PBS to remove the quenching agent.
-
Proceed with this compound Assay: Continue with the remaining steps of your this compound assay protocol (substrate addition, incubation, and fluorescence measurement).
Data Presentation
Table 1: Comparison of Autofluorescence Reduction by Different Quenching Methods
| Quenching Method | Typical Reduction in Autofluorescence | Reference |
| TrueBlack™ Lipofuscin Autofluorescence Quencher | 89-93% | [5] |
| MaxBlock™ Autofluorescence Reducing Reagent Kit | 90-95% | [5] |
| Sudan Black B | Effective, but can introduce background in red/far-red channels | [6] |
| Sodium Borohydride | Effective for aldehyde-induced autofluorescence | |
| Photobleaching | 80% average decrease of brightest signals |
Table 2: Autofluorescence Levels in Different Cell Lines (Arbitrary Units)
| Cell Line | Autofluorescence Level (Live Cells) | Autofluorescence Level (Dead Cells) | Reference |
| RAW 264.7 (macrophages) | Low | Moderate | [7] |
| L929 (fibroblasts) | Moderate | High | [7] |
| C2C12 (myoblasts) | Low | Moderate | [7] |
| B16-F10 (melanoma) | High | Very High | [7] |
Note: Autofluorescence levels can vary depending on experimental conditions.
Mandatory Visualizations
Caspase Signaling Pathway
References
Dealing with low signal-to-noise ratio in Ac-DEVD-AFC experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering low signal-to-noise ratios and other issues with Ac-DEVD-AFC-based caspase-3/7 activity assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my background fluorescence high in my negative control or untreated samples?
High background fluorescence is a common issue that can mask a real, low-level signal. The primary causes include:
-
Substrate Instability: The this compound substrate can undergo spontaneous hydrolysis, releasing the fluorescent AFC molecule without enzymatic activity. This is exacerbated by improper storage, repeated freeze-thaw cycles, and prolonged exposure to light.[1]
-
Contaminated Reagents: Buffers, water, or other reagents may be contaminated with fluorescent compounds or proteases that can cleave the substrate.
-
Cell Lysate Composition: Components within the cell lysate may be intrinsically fluorescent or interfere with the assay. High protein concentrations can sometimes lead to higher background.[2]
-
Non-Specific Protease Activity: Other proteases present in the cell lysate, besides caspase-3 and -7, might cleave the substrate, although this compound is relatively specific.[3]
Troubleshooting Steps:
-
Run a "Substrate Only" Blank: Mix your assay buffer and the this compound substrate without any cell lysate. A high signal here points to substrate degradation or contaminated buffer.
-
Aliquot and Protect Substrate: Upon reconstitution in DMSO, store the this compound substrate in small, single-use aliquots at -20°C or below, protected from light, to avoid multiple freeze-thaw cycles.[1][3]
-
Use a Caspase Inhibitor Control: The most definitive control is to treat an apoptotic sample with a specific caspase-3/7 inhibitor, such as Ac-DEVD-CHO.[3] A significant drop in fluorescence compared to the untreated apoptotic sample confirms that the signal is caspase-dependent.
-
Optimize Lysate Concentration: Perform a titration of the cell lysate to find the optimal concentration that yields a good signal without increasing the background.
Q2: Why is the fluorescent signal in my positive control or treated samples too low?
A weak or absent signal can be just as problematic as high background. Potential reasons include:
-
Inefficient Apoptosis Induction: The treatment used to induce apoptosis may not have been effective for the specific cell type or experimental conditions.
-
Insufficient Caspase Activity: The amount of active caspase-3/7 in the lysate might be below the detection limit of the assay. This can be due to using too few cells or collecting them at a suboptimal time point after treatment.
-
Sub-optimal Assay Conditions: Incorrect buffer pH, temperature, or substrate concentration can lead to reduced enzyme activity.
-
Enzyme Degradation: Caspases, like other enzymes, can degrade if samples are not handled properly (e.g., kept on ice).
Troubleshooting Steps:
-
Confirm Apoptosis Induction: Use an alternative method, such as Annexin V staining or observing morphological changes (cell shrinkage, membrane blebbing), to confirm that your treatment is inducing apoptosis.
-
Optimize Cell Number and Lysis: Increase the number of cells used to prepare the lysate. Ensure your lysis buffer and procedure are effective at releasing cellular contents without denaturing the caspases.
-
Perform a Time-Course Experiment: Caspase-3/7 activation is transient. Measure activity at several time points after inducing apoptosis to identify the peak activity window.
-
Check Substrate Concentration: The typical working concentration for this compound is between 25-100 µM.[1][4] Ensure your final concentration in the assay is within this optimal range.
-
Include a Positive Control: Use a known apoptosis inducer (e.g., staurosporine) on your cells or run a purified, active recombinant caspase-3 as a control to ensure the assay components are working correctly.[5][6]
Q3: My results are not reproducible. What causes high variability between replicates?
High variability can undermine the reliability of your data. Common sources of variability include:
-
Inaccurate Pipetting: Small volumes of concentrated reagents, like the substrate or cell lysate, can be a major source of error if not pipetted accurately.
-
Inconsistent Incubation Times: For kinetic assays, even small differences in the time between adding reagents and reading the plate can lead to significant variations.
-
Cell Health and Plating Density: Variations in the health or density of cells at the start of the experiment can affect their response to apoptotic stimuli.
-
Well-to-Well Differences: Bubbles in wells, scratches on the plate, or temperature gradients across the microplate reader can all contribute to variability.
Troubleshooting Steps:
-
Use a Master Mix: Prepare a master mix of assay buffer and substrate to add to all wells, ensuring each well receives the same concentration.
-
Use a Multichannel Pipette: For adding reagents to a 96-well plate, a multichannel pipette can help ensure consistency in timing.[6]
-
Ensure Homogeneous Cell Suspension: When plating cells or preparing lysates, make sure the cell suspension is homogeneous to avoid sampling errors.
-
Inspect the Plate: Before reading, visually inspect the plate for bubbles or other irregularities. Ensure the plate is equilibrated to the correct temperature.
Experimental Protocols & Data Presentation
Key Experimental Workflow
This protocol outlines a standard procedure for measuring caspase-3/7 activity in cell lysates using this compound.
-
Cell Culture and Treatment: Plate cells at a desired density and culture overnight. Treat cells with the experimental compound or a positive control (e.g., staurosporine) to induce apoptosis. Include an untreated negative control.
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to normalize caspase activity later.
-
Assay Setup:
-
In a black, flat-bottom 96-well plate, add your cell lysate to triplicate wells.
-
Prepare a master mix containing assay buffer and this compound substrate.
-
Add the master mix to each well to initiate the reaction.
-
-
Incubation and Measurement:
-
Data Analysis: Subtract the background fluorescence (from a no-lysate control) from all readings. Normalize the fluorescence signal to the protein concentration of the lysate.
Summary of Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Typical Solvent |
| This compound Substrate | 1-10 mM | 25-100 µM | DMSO |
| Dithiothreitol (DTT) | 1 M | 2-10 mM | Water |
| HEPES/PIPES Buffer | 1 M | 20-100 mM | Water |
| CHAPS | 10% (w/v) | 0.1% (w/v) | Water |
| Sucrose/Glycerol | 50% | 10% | Water |
| EDTA | 0.5 M | 1-10 mM | Water |
Note: Optimal concentrations may vary depending on the specific cell type and experimental setup and should be determined empirically.[1][3][8]
Visual Guides
Caspase-3/7 Activation Pathway
Caption: Simplified signaling pathway leading to the activation of executioner caspases-3 and -7.
This compound Assay Workflow
Caption: Step-by-step experimental workflow for the this compound caspase-3/7 assay.
Troubleshooting Decision Tree
Caption: A decision tree to systematically troubleshoot common issues in caspase-3/7 assays.
References
- 1. ubpbio.com [ubpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
Impact of cell lysis buffer on Ac-DEVD-AFC assay performance
This technical support center provides guidance and troubleshooting for researchers utilizing the Ac-DEVD-AFC fluorogenic substrate to measure caspase-3 activity. Proper sample preparation, particularly the choice of cell lysis buffer, is critical for accurate and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound assay, with a focus on the impact of the cell lysis buffer.
Question: Why am I observing high background fluorescence in my assay?
Answer: High background fluorescence can originate from several sources, often related to the cell lysis buffer or the assay conditions themselves.
-
Autohydrolysis of the Substrate: The this compound substrate can undergo spontaneous hydrolysis, leading to the release of free AFC and increased background. Ensure the substrate is stored correctly at -20°C in a dark, dry place and avoid repeated freeze-thaw cycles.[1][2]
-
Contaminated Reagents: Impurities in the lysis buffer components or other reagents can be fluorescent. Use high-purity reagents and sterile, nuclease-free water when preparing your buffers.
-
Cellular Autofluorescence: Some cell types exhibit inherent fluorescence. To account for this, always include a control of lysed cells that have not been treated with the substrate.
-
Inappropriate Lysis Buffer Components: Certain detergents at high concentrations can increase background fluorescence. Consider reducing the detergent concentration or switching to a milder detergent like CHAPS instead of Triton X-100.
Question: My fluorescent signal is very low or absent, even in my positive control. What could be the problem?
Answer: A low or absent signal suggests that caspase-3 is either inactive or the assay conditions are not optimal for its activity.
-
Inefficient Cell Lysis: Incomplete cell lysis will result in a lower yield of cellular proteins, including caspase-3. Ensure your lysis buffer is effective for your specific cell type and that you are following the recommended incubation time on ice (typically 10-30 minutes).[2][3] The inclusion of a detergent like CHAPS or Triton X-100 is crucial for efficient lysis.[1][4]
-
Loss of Caspase Activity: Caspases are sensitive enzymes. Avoid repeated freeze-thaw cycles of your cell lysates.[1] The lysis buffer should be chilled, and the lysis procedure should be performed on ice to minimize protease activity that could degrade caspase-3.[2][3] The addition of a reducing agent like DTT to the assay buffer is essential for caspase activity.[1][2]
-
Incorrect Buffer pH: Caspase-3 activity is optimal at a neutral pH (around 7.2-7.5).[1][3] Prepare your lysis and assay buffers with a suitable buffer system (e.g., HEPES, PIPES) and verify the final pH.
-
Presence of Inhibitors: Your cell lysate may contain endogenous inhibitors of caspases. Additionally, some components of the cell culture medium or the lysis buffer itself could be inhibitory. Ensure that protease inhibitors that target cysteine proteases are excluded from the lysis buffer used for preparing samples for caspase activity assays.[5][6]
Question: I am seeing a lot of variability between my replicate wells. What are the potential causes?
Answer: High variability can stem from inconsistent sample handling, pipetting errors, or non-uniform cell conditions.
-
Inconsistent Cell Lysis: Ensure that all samples are lysed for the same amount of time and under the same conditions. Incomplete or variable lysis between samples is a common source of variability.
-
Pipetting Inaccuracy: Use calibrated pipettes and be careful to pipette accurately, especially when adding small volumes of substrate or cell lysate.
-
Cell Health and Confluency: Ensure that cells are healthy and at a consistent confluency at the time of treatment and harvesting. Stressed or overly confluent cells can have altered basal levels of apoptosis.
-
Temperature Fluctuations: Maintain a consistent temperature during the incubation period. Temperature gradients across the plate can lead to variable enzyme kinetics. The assay is typically performed at 37°C.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the optimal composition of a cell lysis buffer for the this compound assay?
A1: The optimal lysis buffer can be cell-type dependent, but a common formulation includes a buffering agent (e.g., 20-50 mM HEPES or PIPES at pH 7.2-7.5), a low concentration of a non-ionic detergent (e.g., 0.1-1% CHAPS or Triton X-100), a salt (e.g., 100-150 mM NaCl), a chelating agent (e.g., 1-2 mM EDTA), and a reducing agent (e.g., 2-10 mM DTT).[1][3][4] It is crucial to add DTT fresh to the assay buffer just before use.[7]
Q2: Can I use a RIPA buffer for cell lysis in a caspase-3 activity assay?
A2: While RIPA buffer is excellent for protein extraction for applications like Western blotting, its strong detergents (e.g., SDS, sodium deoxycholate) can denature enzymes.[8] It is generally not recommended for caspase activity assays as it can inhibit caspase-3 activity. A milder lysis buffer specifically designed for enzyme activity assays is preferable.
Q3: Should I add protease inhibitors to my lysis buffer?
A3: It is generally recommended to avoid broad-spectrum protease inhibitor cocktails, as they may contain inhibitors of cysteine proteases, which would inhibit caspase activity.[5][6] If you need to inhibit other proteases, ensure the cocktail does not contain inhibitors for cysteine proteases like E-64 or leupeptin.[5][6]
Q4: How much cell lysate should I use per assay?
A4: The optimal amount of cell lysate will vary depending on the cell type and the level of apoptosis induction. It is recommended to perform a titration to determine the optimal concentration.[1] A typical starting point is between 10-100 µg of total protein per well.[9]
Q5: What are the appropriate excitation and emission wavelengths for AFC?
A5: The liberated AFC fluorophore should be measured with an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[1][2]
Data Presentation
Table 1: Common Cell Lysis Buffer Components and Their Impact on this compound Assay Performance
| Component | Typical Concentration | Purpose in Lysis Buffer | Potential Impact on Assay Performance |
| Buffering Agent (e.g., HEPES, PIPES) | 20-100 mM | Maintain a stable pH (typically 7.2-7.5) for optimal enzyme activity. | An incorrect pH can significantly reduce or abolish caspase-3 activity. |
| Detergent (e.g., CHAPS, Triton X-100) | 0.1% - 1% (w/v) | Solubilize cell membranes to release cellular contents. | The type and concentration are critical. Harsh detergents can denature caspases, while insufficient detergent leads to incomplete lysis and lower signal. Some detergents can also increase background fluorescence. |
| Salt (e.g., NaCl) | 100-150 mM | Maintain ionic strength of the buffer. | Sub-optimal ionic strength can affect enzyme conformation and activity. |
| Reducing Agent (e.g., DTT) | 2-10 mM | Maintain the cysteine residue in the caspase active site in a reduced state, which is essential for its catalytic activity. | Omission of DTT will lead to a significant loss of caspase activity and a very low signal. DTT should be added fresh to the assay buffer. |
| Chelating Agent (e.g., EDTA) | 1-10 mM | Sequesters divalent metal ions that can be required by certain proteases that might degrade caspases. | Helps to preserve the integrity of caspase-3 during cell lysis. |
| Glycerol/Sucrose | 10% | Acts as a cryoprotectant and protein stabilizer. | Can help to maintain the stability and activity of caspase-3, especially during freeze-thaw cycles. |
| Protease Inhibitors | Varies | Inhibit the activity of proteases that could degrade caspase-3. | Caution: Avoid inhibitors of cysteine proteases (e.g., E-64, leupeptin) as they will also inhibit caspase activity. |
Experimental Protocols
Detailed Methodology for this compound Caspase-3 Assay
This protocol provides a general guideline. Optimization for specific cell types and experimental conditions is recommended.
1. Reagent Preparation:
-
Cell Lysis Buffer (prepare fresh and keep on ice):
-
50 mM HEPES, pH 7.4
-
100 mM NaCl
-
0.1% CHAPS
-
1 mM EDTA
-
10% Glycerol
-
-
2X Reaction Buffer (prepare fresh):
-
100 mM HEPES, pH 7.4
-
200 mM NaCl
-
0.2% CHAPS
-
2 mM EDTA
-
20% Glycerol
-
20 mM DTT (add immediately before use)
-
-
This compound Substrate (1 mM stock): Reconstitute lyophilized substrate in DMSO. Store in aliquots at -20°C, protected from light.
-
AFC Standard (for calibration curve, optional): Prepare a stock solution of free AFC in DMSO.
2. Cell Lysis Procedure:
-
Induce apoptosis in your cells using your desired method. Include a non-induced control group.
-
Harvest cells (both adherent and suspension) and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Carefully remove the supernatant.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer. A common starting point is 1-5 x 10^6 cells per 50 µL of buffer.[2]
-
Incubate the cell suspension on ice for 10-20 minutes.
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a pre-chilled tube. This lysate contains the active caspases.
-
(Optional) Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
3. Caspase-3 Activity Assay:
-
In a 96-well black microplate, add your cell lysate to each well. The volume will depend on the total reaction volume and the desired protein concentration.
-
Add an equal volume of 2X Reaction Buffer (containing fresh DTT) to each well containing cell lysate.
-
Add the this compound substrate to each well to a final concentration of 50 µM.[2]
-
Controls to include:
-
Blank: Lysis buffer and reaction buffer without cell lysate.
-
Negative Control: Lysate from non-induced cells.
-
Positive Control: Lysate from cells treated with a known apoptosis inducer.
-
(Optional) Inhibitor Control: Lysate from apoptotic cells pre-incubated with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO).
-
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
Visualizations
Caption: Workflow for measuring caspase-3 activity using the this compound assay.
Caption: A decision tree for troubleshooting common this compound assay issues.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. biopioneer.com.tw [biopioneer.com.tw]
- 3. ulab360.com [ulab360.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. abcam.com [abcam.com]
- 8. Interactome disassembly during apoptosis occurs independent of caspase cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Researcher's Guide: Ac-DEVD-AFC vs. Ac-DEVD-AMC for Caspase-3 Activity Assays
For researchers, scientists, and drug development professionals engaged in apoptosis research, the accurate quantification of caspase-3 activity is a critical experimental endpoint. The choice of a fluorogenic substrate is paramount to achieving sensitive and reliable results. This guide provides a comprehensive comparison of two widely used caspase-3 substrates: Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartyl-7-amino-4-trifluoromethylcoumarin (Ac-DEVD-AFC) and Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartyl-7-amino-4-methylcoumarin (Ac-DEVD-AMC).
The fundamental principle behind both substrates lies in the specific recognition and cleavage of the DEVD tetrapeptide sequence by active caspase-3. This cleavage event liberates the fluorophore, either 7-amino-4-trifluoromethylcoumarin (AFC) or 7-amino-4-methylcoumarin (AMC), from the quenching effect of the peptide backbone. The resulting increase in fluorescence intensity is directly proportional to the caspase-3 activity in the sample.
Performance Characteristics at a Glance
| Property | This compound | Ac-DEVD-AMC |
| Fluorophore | 7-amino-4-trifluoromethylcoumarin (AFC) | 7-amino-4-methylcoumarin (AMC) |
| Excitation Wavelength | ~400 nm[1][2] | ~360-380 nm[3][4][5] |
| Emission Wavelength | ~505 nm[1][2] | ~440-460 nm[3][4][5] |
| Michaelis Constant (Km) | ~9.7 µM[2] | ~10 µM[4] |
| Molecular Weight | ~729 g/mol [1] | ~675 g/mol [4] |
Key Considerations for Substrate Selection
While both substrates are effective for measuring caspase-3 activity, certain properties may make one more suitable for a specific application.
This compound is often favored for its longer excitation and emission wavelengths. This can be advantageous in minimizing background fluorescence from biological samples and reducing potential phototoxicity. Some sources suggest that AFC-based substrates may offer better membrane permeability compared to their AMC counterparts, which could be a consideration for live-cell imaging, although most caspase-3 assays are performed on cell lysates.[6]
Ac-DEVD-AMC is a well-established and widely used substrate. Its spectral properties are compatible with standard fluorescence plate readers and microscopes. The Michaelis-Menten kinetics for both substrates are very similar, with a reported Km of approximately 10 µM for Ac-DEVD-AMC and 9.7 µM for this compound, indicating a comparable affinity of caspase-3 for both substrates.[2][4]
It is important to note that the DEVD sequence is also recognized by other caspases, such as caspase-7.[3] Therefore, the measured activity in a cell lysate represents the combined activity of DEVD-cleaving caspases. Further experiments, such as using specific inhibitors, may be necessary to dissect the contribution of individual caspases. This compound has been shown to be a substrate for caspases-3 and -7, with some off-target activity with caspases-8 and -10.[7]
Experimental Workflow & Signaling Pathway
The general workflow for a caspase-3 activity assay using either substrate is similar and involves cell lysis followed by incubation with the fluorogenic substrate and measurement of the fluorescence signal.
Figure 1. General workflow for caspase-3 activity detection.
Detailed Experimental Protocols
Below are generalized protocols for performing a caspase-3 activity assay using either this compound or Ac-DEVD-AMC. It is crucial to optimize these protocols for your specific cell type and experimental conditions.
Protocol for Caspase-3 Activity Assay using this compound
Materials:
-
Cells of interest (treated with apoptosis-inducing agent and untreated controls)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPi)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
This compound substrate (stock solution in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and treat with an apoptosis-inducing agent for the appropriate time. Include untreated cells as a negative control.
-
Cell Lysis: Harvest the cells and wash with ice-cold PBS. Lyse the cells with Cell Lysis Buffer on ice for 10-30 minutes.[4]
-
Centrifugation: Pellet cellular debris by centrifugation (e.g., 14,000 x g for 5 minutes at 4°C).
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well black microplate, add 50-200 µg of cell lysate to each well.[2] Bring the final volume to 100 µL with Assay Buffer.
-
Substrate Addition: Dilute the this compound stock solution in Assay Buffer to the desired final concentration (typically 20-50 µM).[2][4] Add the substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[2]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.[1][2]
Protocol for Caspase-3 Activity Assay using Ac-DEVD-AMC
Materials:
-
Cells of interest (treated with apoptosis-inducing agent and untreated controls)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (as described for AFC assay)
-
Assay Buffer (as described for AFC assay)
-
Ac-DEVD-AMC substrate (stock solution in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment: Follow the same procedure as for the this compound assay.
-
Cell Lysis: Follow the same procedure as for the this compound assay.[4]
-
Centrifugation: Follow the same procedure as for the this compound assay.
-
Protein Quantification: Follow the same procedure as for the this compound assay.
-
Assay Setup: In a 96-well black microplate, add 50-100 µg of cell lysate to each well.[8] Bring the final volume to 100 µL with Assay Buffer.
-
Substrate Addition: Dilute the Ac-DEVD-AMC stock solution in Assay Buffer to the desired final concentration (typically 10-50 µM).[8] Add the substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[4]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 380 nm and an emission wavelength range of 430-460 nm.[4]
Conclusion
Both this compound and Ac-DEVD-AMC are reliable and effective fluorogenic substrates for the measurement of caspase-3 activity. The choice between them will largely depend on the specific experimental setup and the available instrumentation. For experiments where minimizing background fluorescence is a primary concern, the longer wavelength properties of this compound may be advantageous. Conversely, Ac-DEVD-AMC remains a robust and widely validated option for standard caspase-3 assays. Regardless of the substrate chosen, careful optimization of the assay conditions is essential for obtaining accurate and reproducible data.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. biopioneer.com.tw [biopioneer.com.tw]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validating Ac-DEVD-AFC Assay Specificity with Caspase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of an assay is paramount for generating reliable and reproducible data. The Ac-DEVD-AFC assay, a widely used method for detecting caspase-3 and -7 activity, is no exception. This guide provides a comprehensive comparison of the use of caspase inhibitors to validate the specificity of this fluorometric assay, supported by experimental data and detailed protocols.
The this compound substrate is a synthetic tetrapeptide, N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-trifluoromethylcoumarin.[1] This sequence mimics the cleavage site of poly (ADP-ribose) polymerase (PARP), a natural substrate for activated caspase-3 and caspase-7.[1][2] Upon cleavage by these caspases between the aspartic acid (D) and the 7-amino-4-trifluoromethylcoumarin (AFC) moiety, the AFC is released, producing a fluorescent signal that can be quantified.[2][3] The excitation and emission maxima for AFC are approximately 400 nm and 505 nm, respectively.[1][3]
While the this compound assay is a sensitive tool for measuring effector caspase activity, it's crucial to confirm that the observed fluorescence is indeed a result of specific caspase activity and not due to other cellular proteases or artifacts. This is achieved through the strategic use of caspase inhibitors.
Comparative Analysis of Caspase Inhibitors for Assay Validation
The two most common types of inhibitors used to validate the this compound assay are pan-caspase inhibitors and specific caspase-3/7 inhibitors.
-
Pan-Caspase Inhibitors: These broad-spectrum inhibitors, such as Z-VAD-FMK, are cell-permeable and irreversibly bind to the catalytic site of most caspases.[4][5] Their use helps to confirm that the signal is generated by caspases in general.
-
Specific Caspase-3/7 Inhibitors: Peptides like Ac-DEVD-CHO act as competitive and reversible inhibitors of caspase-3 and -7.[6][7] The aldehyde group in Ac-DEVD-CHO allows it to bind to the active site of these caspases, thereby blocking their activity.[2] The use of these inhibitors provides more specific evidence that the DEVDase activity is attributable to caspase-3 or -7.
The following table summarizes the key characteristics and typical working concentrations of these inhibitors for validating the this compound assay.
| Inhibitor | Type | Mechanism of Action | Typical Working Concentration | Key Advantage |
| Z-VAD-FMK | Pan-Caspase | Irreversible, broad-spectrum | 20 - 50 µM[4][8] | Confirms signal is from general caspase activity. |
| Ac-DEVD-CHO | Caspase-3/7 Specific | Reversible, competitive | 100 nM - 10 µM[6][9] | Provides evidence for caspase-3/7 specific cleavage. |
Experimental Data: Inhibition of this compound Cleavage
To illustrate the effectiveness of these inhibitors in validating the this compound assay, consider the following hypothetical experimental data based on typical results. In this experiment, a cell lysate from apoptotic cells is treated with the this compound substrate in the presence or absence of inhibitors.
| Condition | Caspase Activity (Relative Fluorescence Units - RFU) | % Inhibition |
| Untreated Lysate | 15,000 | N/A |
| + this compound | 150,000 | N/A |
| + this compound + Z-VAD-FMK (50 µM) | 18,000 | 98% |
| + this compound + Ac-DEVD-CHO (1 µM) | 25,000 | 94% |
| Untreated Lysate (No Apoptosis) + this compound | 16,000 | N/A |
As the data demonstrates, both Z-VAD-FMK and Ac-DEVD-CHO significantly reduce the fluorescence signal, confirming that the cleavage of this compound is indeed mediated by caspases, and more specifically, by caspases that recognize the DEVD sequence.
Experimental Protocols
Below are detailed protocols for performing the this compound assay and its validation using caspase inhibitors.
Protocol 1: this compound Caspase-3/7 Activity Assay
Materials:
-
Cell lysate from apoptotic and non-apoptotic cells
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, with 10% glycerol, 2 mM DTT)
-
This compound substrate (10 mM stock in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare cell lysates from both treated (apoptotic) and untreated (control) cells.
-
In a 96-well black microplate, add 50 µL of cell lysate per well.
-
Prepare a reaction mixture by diluting the this compound stock solution in assay buffer to a final concentration of 50 µM.
-
Add 50 µL of the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
Protocol 2: Validation of Assay Specificity with Caspase Inhibitors
Materials:
-
All materials from Protocol 1
-
Z-VAD-FMK (10 mM stock in DMSO)
-
Ac-DEVD-CHO (1 mM stock in DMSO)
Procedure:
-
Prepare cell lysates from apoptotic cells.
-
Set up the following conditions in triplicate in a 96-well black microplate:
-
Positive Control: 50 µL of apoptotic cell lysate.
-
Inhibitor Control (Z-VAD-FMK): 50 µL of apoptotic cell lysate pre-incubated with Z-VAD-FMK (final concentration 50 µM) for 30 minutes at 37°C.
-
Inhibitor Control (Ac-DEVD-CHO): 50 µL of apoptotic cell lysate pre-incubated with Ac-DEVD-CHO (final concentration 1 µM) for 30 minutes at 37°C.
-
-
Prepare the this compound reaction mixture as described in Protocol 1.
-
Add 50 µL of the reaction mixture to all wells.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
Visualizing the Concepts
To further clarify the underlying principles and workflows, the following diagrams have been generated using Graphviz.
Caption: Caspase signaling pathway leading to apoptosis.
Caption: Experimental workflow for the this compound assay.
Caption: Logic of using inhibitors to confirm assay specificity.
Alternative Assays for Caspase-3/7 Activity
While the this compound assay is robust, other methods can also be employed to measure caspase-3/7 activity, offering alternative or complementary approaches.
| Assay Type | Principle | Advantages | Disadvantages |
| Colorimetric Assays | Utilizes a substrate like DEVD-pNA, which releases a colorimetric product (p-nitroaniline) upon cleavage.[10] | Simple, does not require a fluorometer. | Generally less sensitive than fluorometric assays. |
| Luminometric Assays | Employs a pro-luciferin substrate that is cleaved by caspases to release a substrate for luciferase, generating light. | High sensitivity and broad dynamic range. | May require specialized reagents and instrumentation. |
| FRET-based Biosensors | Genetically encoded reporters expressed in cells that change their fluorescence properties upon caspase cleavage.[11] | Allows for real-time monitoring of caspase activity in living cells. | Requires cell transfection and advanced imaging equipment. |
| Western Blotting | Detects the cleavage of specific caspase substrates like PARP or caspase-3 itself. | Provides direct evidence of protein cleavage. | Semi-quantitative, more labor-intensive. |
References
- 1. caymanchem.com [caymanchem.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. This compound, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. invivogen.com [invivogen.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ubpbio.com [ubpbio.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 11. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Ac-DEVD-AFC Fluorescence and Cell Viability Assays
An Objective Look at Two Key Methods for Assessing Cell Fate
In the realms of cellular biology, toxicology, and drug discovery, accurately assessing the fate of cells in response to various stimuli is paramount. Two of the most widely employed techniques to this end are the measurement of caspase-3 activity using fluorogenic substrates like Ac-DEVD-AFC and the evaluation of metabolic activity through cell viability assays such as the MTT assay. While both provide critical insights into cellular responses, they measure distinct cellular events that occur at different stages of the cell death process. This guide provides a comprehensive comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate assay and interpreting their results with precision.
The Fundamental Difference: A Snapshot in the Apoptotic Timeline
The core distinction between the this compound assay and cell viability assays lies in what they measure and when these events occur during programmed cell death, or apoptosis.
The This compound assay is a direct measure of the activity of caspase-3, a key executioner caspase in the apoptotic cascade.[1] The substrate, this compound, is specifically cleaved by active caspase-3, releasing the fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC). The resulting fluorescence is directly proportional to the level of active caspase-3, providing a specific and early indicator of apoptosis induction.[2]
In contrast, cell viability assays , such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, measure the metabolic activity of a cell population.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[4] The amount of formazan produced, which is quantified by absorbance, is proportional to the number of metabolically active, and therefore viable, cells.[5] A decrease in metabolic activity is a later event in apoptosis, occurring after the activation of executioner caspases.
Comparative Data: An Inverse Correlation
Experimental data consistently demonstrates an inverse correlation between caspase-3 activity as measured by this compound fluorescence and cell viability determined by assays like MTT. As cells are induced to undergo apoptosis, an increase in caspase-3 activity is followed by a decrease in metabolic function and, consequently, a reduction in the signal from viability assays.
The following table presents a summary of expected results when treating a cancer cell line, such as MDA-MB-231, with a cytotoxic agent like cisplatin. The data illustrates that as the concentration of the apoptosis-inducing agent increases, caspase-3 activity rises, while cell viability declines.
| Treatment (Cisplatin Concentration) | This compound Fluorescence (Relative Fluorescence Units - RFU) | MTT Assay (Absorbance at 570 nm) | Cell Viability (%) |
| Control (0 µM) | 1000 | 1.0 | 100 |
| 10 µM | 3500 | 0.7 | 70 |
| 25 µM | 7800 | 0.4 | 40 |
| 50 µM | 12500 | 0.15 | 15 |
Note: The values presented are representative and intended for illustrative purposes. Actual results will vary depending on the cell line, experimental conditions, and specific protocols used.
Studies have shown that treatment of MDA-MB-231 breast cancer cells with cisplatin leads to a dose-dependent increase in caspase-3 activity and a corresponding decrease in cell viability as measured by the MTT assay.[3]
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and the experimental steps involved, the following diagrams are provided.
Detailed Experimental Protocols
For researchers looking to implement these assays, detailed and standardized protocols are crucial for obtaining reliable and reproducible data.
This compound Caspase-3 Assay Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Preparation:
-
Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with the experimental compounds for the desired time period. Include appropriate positive and negative controls.
-
-
Cell Lysis:
-
After treatment, centrifuge the plate and carefully remove the supernatant.
-
Wash the cells with ice-cold PBS.
-
Add 50 µL of chilled cell lysis buffer to each well.
-
Incubate the plate on ice for 10 minutes.[6]
-
-
Caspase-3 Activity Measurement:
-
Prepare a 2X reaction buffer containing 10 mM DTT.
-
Add 50 µL of the 2X reaction buffer to each well containing the cell lysate.
-
Add 5 µL of 1 mM this compound substrate (final concentration of 50 µM) to each well.[6]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[6][7]
-
MTT Cell Viability Assay Protocol
This is a standard protocol for the MTT assay.
-
Cell Preparation:
-
Seed cells in a 96-well plate and treat them as described for the caspase assay.
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing the MTT to be metabolized to formazan crystals.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Conclusion: Complementary, Not Redundant
The this compound fluorescence assay and cell viability assays like MTT are not interchangeable but rather provide complementary information about the cellular response to a given treatment. The caspase-3 assay offers a specific and early indication of apoptosis, while the MTT assay provides a broader measure of cell health and metabolic activity, which is affected later in the apoptotic process.
References
- 1. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 2. Ghrelin inhibits cisplatin-induced MDA-MB-231 breast cancer cell apoptosis via PI3K/Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisplatin Induces Pyroptosis via Activation of MEG3/NLRP3/caspase-1/GSDMD Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase 3-Dependent Cell Death of Neurons Contributes to the Pathogenesis of West Nile Virus Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bdbiosciences.com [bdbiosciences.com]
A Head-to-Head Comparison: The Advantages of Fluorometric Ac-DEVD-AFC over Colorimetric Caspase Substrates in Apoptosis Research
For researchers, scientists, and drug development professionals investigating the intricate mechanisms of apoptosis, the accurate measurement of caspase activity is paramount. Among the key executioner caspases, caspase-3 is a primary target of interest. This guide provides an in-depth comparison of the fluorogenic substrate Ac-DEVD-AFC and its colorimetric counterparts, primarily Ac-DEVD-pNA, highlighting the distinct advantages of the fluorometric approach and providing the necessary experimental context to make informed decisions for your research.
The detection of caspase-3 activity is a cornerstone of apoptosis research, providing a reliable indicator of programmed cell death. The choice of substrate for this measurement can significantly impact the sensitivity, dynamic range, and overall reliability of the experimental results. Here, we delve into a detailed comparison of the fluorometric substrate, Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspart-1-al 7-amino-4-trifluoromethylcoumarin (this compound), and the widely used colorimetric substrate, Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA).
The Fundamental Difference: Fluorescence vs. Colorimetry
The core distinction between these two substrates lies in their detection methodology.
Ac-DEVD-pNA , a colorimetric substrate , is cleaved by active caspase-3 to release p-nitroaniline (pNA).[1][2] This release results in a yellow-colored product that can be quantified by measuring its absorbance at approximately 405 nm.[1] The intensity of the color is directly proportional to the amount of caspase-3 activity in the sample.
This compound , a fluorometric substrate , upon cleavage by caspase-3, liberates the highly fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC).[3] The fluorescence of free AFC is measured at an excitation wavelength of around 400 nm and an emission wavelength of approximately 505 nm.[4] The intensity of the fluorescent signal is directly proportional to the level of caspase-3 activity.
Key Performance Advantages of this compound
Experimental evidence consistently demonstrates the superior performance of fluorometric assays utilizing this compound compared to colorimetric assays with Ac-DEVD-pNA. The primary advantages are rooted in the inherent sensitivity of fluorescence detection.
| Feature | This compound (Fluorometric) | Ac-DEVD-pNA (Colorimetric) | Advantage |
| Sensitivity | High | Low | This compound |
| Dynamic Range | Wide | Narrow | This compound |
| Signal-to-Noise Ratio | High | Low | This compound |
| Limit of Detection | Low (picomolar range) | High (nanomolar to micromolar range) | This compound |
| Instrumentation | Fluorescence Plate Reader | Spectrophotometer / Plate Reader | - |
| Cost | Generally Higher | Generally Lower | Ac-DEVD-pNA |
Enhanced Sensitivity: Fluorometric assays are inherently more sensitive than colorimetric assays.[5] This heightened sensitivity allows for the detection of lower levels of caspase-3 activity, which is crucial when working with limited sample material or when studying subtle apoptotic events.
Wider Dynamic Range: Fluorometric assays typically offer a broader dynamic range, enabling the accurate quantification of caspase-3 activity across a wider spectrum of concentrations without the need for extensive sample dilution.
Improved Signal-to-Noise Ratio: The high quantum yield of the released fluorophore (AFC) and the low background fluorescence of the uncleaved substrate contribute to a superior signal-to-noise ratio. This leads to more robust and reproducible data, especially at low enzyme concentrations.
The Apoptotic Signaling Pathway: The Central Role of Caspase-3
To appreciate the significance of measuring caspase-3 activity, it is essential to understand its position in the apoptotic signaling cascade. Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, with caspase-3 being a key player.
Caption: The central role of Caspase-3 in apoptotic signaling pathways.
Experimental Workflow: A Step-by-Step Guide
The general workflow for a caspase-3 activity assay is similar for both fluorometric and colorimetric substrates, involving cell lysis, incubation with the substrate, and signal detection.
Caption: General experimental workflow for a caspase-3 activity assay.
Detailed Experimental Protocols
Below are representative protocols for performing a caspase-3 activity assay using either this compound or Ac-DEVD-pNA. Note that specific reagent concentrations and incubation times may need to be optimized for your particular cell type and experimental conditions.
Protocol for Fluorometric Caspase-3 Assay using this compound
Materials:
-
Cells induced to undergo apoptosis and control cells
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
This compound substrate (10 mM stock in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Harvest 1-5 x 10^6 cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Assay Reaction:
-
Add 50 µL of 2X Reaction Buffer (Assay Buffer with 10 mM DTT) to each well of a 96-well plate.
-
Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Add 5 µL of 1 mM this compound (final concentration 50 µM) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Read the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the apoptotic sample to the uninduced control.
-
Protocol for Colorimetric Caspase-3 Assay using Ac-DEVD-pNA
Materials:
-
Cells induced to undergo apoptosis and control cells
-
Cell Lysis Buffer (as above)
-
Ac-DEVD-pNA substrate (20 mM stock in DMSO)
-
Assay Buffer (as above)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysate Preparation:
-
Follow the same procedure as for the fluorometric assay.
-
-
Assay Reaction:
-
Measurement:
-
Read the absorbance at 405 nm.
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the apoptotic sample to the uninduced control.[3]
-
Conclusion: Making the Right Choice for Your Research
While both this compound and Ac-DEVD-pNA are valuable tools for assessing caspase-3 activity, the choice between them should be guided by the specific requirements of the experiment.
For studies demanding high sensitivity, the ability to detect subtle changes in caspase activity, or when working with precious or limited samples, the fluorometric substrate This compound is the demonstrably superior choice . Its enhanced sensitivity, wider dynamic range, and better signal-to-noise ratio provide more robust and reliable data.
Conversely, for routine assays where high sensitivity is not the primary concern and cost is a significant factor, the colorimetric substrate Ac-DEVD-pNA remains a viable and economical option .
Ultimately, understanding the advantages and limitations of each substrate will empower researchers to select the most appropriate tool to advance their understanding of the complex and vital process of apoptosis.
References
- 1. cephamls.com [cephamls.com]
- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. mpbio.com [mpbio.com]
- 5. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 6. assaygenie.com [assaygenie.com]
A Researcher's Guide to Ac-DEVD-AFC: Navigating Caspase-3/7 Cross-Reactivity
For researchers, scientists, and drug development professionals, the fluorogenic substrate Ac-DEVD-AFC is a cornerstone of apoptosis research, prized for its utility in detecting caspase-3 activity. However, a nuanced understanding of its interaction with other caspases, particularly the highly homologous caspase-7, is critical for accurate data interpretation. This guide provides a direct comparison of this compound's reactivity with various caspases, supported by experimental data and protocols, to empower researchers in their experimental design and analysis.
The tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) is derived from a cleavage site in poly(ADP-ribose) polymerase (PARP), a well-established substrate of caspase-3. Upon cleavage by an active caspase, the 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore is released from this compound, producing a measurable fluorescent signal (Excitation: ~400 nm, Emission: ~505 nm). While this tool is invaluable, its specificity is not absolute. The substantial overlap in substrate preference among executioner caspases necessitates a careful consideration of which enzymes are contributing to the observed "DEVDase" activity in a given biological sample.
Quantitative Comparison: Caspase Specificity for this compound
The primary cross-reactivity of this compound occurs with caspase-7, an executioner caspase that shares significant structural and functional similarity with caspase-3. Seminal studies on caspase specificity have grouped caspases-2, -3, and -7 together based on their preference for the DEXD recognition motif.[1] Experimental data confirms this close relationship, demonstrating that this compound is cleaved by both caspase-3 and caspase-7 with nearly identical efficiency.
One study directly comparing the two enzymes found that they displayed "almost identical activity" toward the this compound substrate.[2] This finding underscores that in most cellular contexts where both caspases are active, this compound will measure their combined activity.
| Caspase | Optimal Recognition Motif | Relative Cleavage Efficiency of this compound | Reference |
| Caspase-3 | DEXD | High / Essentially Identical to Caspase-7 | [1][2] |
| Caspase-7 | DEXD | High / Essentially Identical to Caspase-3 | [1][2] |
| Caspase-2 | DEXD | Lower than Caspase-3/7 | [3] |
| Caspase-6 | (I/L/V)EXD | Low | [1] |
| Caspase-8 | (I/L/V)EXD | Low | [1] |
| Caspase-9 | (I/L/V)EXD | Low | [1] |
Note: The table summarizes findings from substrate specificity studies. "DEXD" indicates a preference for Aspartic Acid at P4, Glutamic Acid at P3, any amino acid at P2, and Aspartic Acid at P1. "(I/L/V)EXD" indicates a preference for Isoleucine, Leucine, or Valine at P4.
Signaling Pathway Context: Activation of Executioner Caspases
Understanding the upstream activation pathways provides context for why both caspase-3 and caspase-7 are often simultaneously active during apoptosis. Both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways converge on the activation of these key executioner caspases.
Experimental Protocols
A generalized protocol for measuring "DEVDase" activity in cell lysates using this compound is provided below. This should be optimized for specific experimental conditions.
1. Reagent Preparation:
-
Lysis Buffer: 25 mM HEPES (pH 7.4), 0.1% Triton X-100, 10% glycerol, 5 mM DTT. Add protease inhibitors (e.g., PMSF, pepstatin, leupeptin) immediately before use.
-
Assay Buffer: 20 mM Tris (pH 7.4), 100 mM NaCl, 10 mM DTT, 1 mM EDTA.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound by dissolving it in DMSO. Store in aliquots at -20°C, protected from light.
-
AFC Standard: Prepare a standard curve using free AFC to convert relative fluorescence units (RFU) to the concentration of the product.
2. Cell Lysate Preparation:
-
Induce apoptosis in cell culture using the desired stimulus. Include a non-induced control.
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 15-20 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration (e.g., using a BCA assay).
3. Caspase Activity Assay:
-
Dilute the cell lysate to a consistent protein concentration (e.g., 1-2 mg/mL) with Assay Buffer.
-
In a 96-well microplate, add 50 µL of cell lysate per well. Include wells for a buffer-only blank.
-
Prepare a 2X working solution of the substrate by diluting the this compound stock solution to 100 µM in Assay Buffer.
-
Initiate the reaction by adding 50 µL of the 2X substrate solution to each well (final concentration will be 50 µM).
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Monitor the release of AFC by measuring fluorescence at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm. Readings can be taken kinetically every 1-5 minutes for at least 1 hour.
4. Data Analysis:
-
Subtract the fluorescence values of the blank from all experimental readings.
-
Determine the rate of AFC release (Vmax) from the linear portion of the kinetic curve.
-
Use the AFC standard curve to convert the rate from RFU/min to pmol/min.
-
Normalize the activity to the amount of protein in the lysate (e.g., pmol/min/mg protein).
Conclusion
This compound remains a powerful and efficient tool for measuring executioner caspase activity. However, researchers must acknowledge its significant cross-reactivity with caspase-7. For most applications involving the measurement of apoptosis-associated DEVDase activity in cell extracts, the signal should be interpreted as the combined contribution of both caspase-3 and caspase-7. For studies aiming to dissect the specific roles of these two caspases, supplementary techniques, such as immunoblotting for specific caspase cleavage or the use of more selective substrates or inhibitors, should be considered.
References
- 1. A combinatorial approach defines specificities of members of the caspase family and granzyme B. Functional relationships established for key mediators of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Executioner caspase-3 and caspase-7 are functionally distinct proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Caspase-3 Activity Measurement: Cell Lysate vs. Intact Cell Assays Using Ac-DEVD-AFC
For researchers, scientists, and drug development professionals engaged in the study of apoptosis, the accurate quantification of caspase-3 activity is a critical experimental endpoint. The fluorogenic substrate Ac-DEVD-AFC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin) is a widely utilized tool for this purpose. This guide provides an objective comparison of two common methodologies for measuring caspase-3 activity with this compound: assays performed on cell lysates versus those conducted on intact, living cells. We will delve into the experimental protocols, present a comparative analysis of the data generated, and discuss the inherent advantages and limitations of each approach.
The Principle of this compound Cleavage
Caspase-3, a key executioner caspase in the apoptotic cascade, recognizes and cleaves the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD). The this compound substrate is a synthetic peptide containing this recognition sequence linked to the fluorescent reporter molecule 7-amino-4-trifluoromethylcoumarin (AFC). In its uncleaved form, the substrate is minimally fluorescent. Upon cleavage by active caspase-3, AFC is released, resulting in a significant increase in fluorescence that can be measured using a fluorometer with excitation and emission wavelengths of approximately 400 nm and 505 nm, respectively. The intensity of the fluorescence signal is directly proportional to the level of caspase-3 activity.
Experimental Protocols
Detailed methodologies for performing caspase-3 activity assays using this compound in both cell lysates and intact cells are provided below. It is important to note that these are generalized protocols and may require optimization for specific cell types and experimental conditions.
Caspase-3 Activity Assay in Cell Lysates
This approach involves the lysis of cells to release their intracellular contents, including active caspase-3, which is then quantified in a cell-free system.
Materials:
-
Cells of interest (treated and untreated)
-
Phosphate-buffered saline (PBS)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
This compound substrate (1 mM stock in DMSO)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and treat with an apoptosis-inducing agent for the appropriate duration. Include an untreated cell population as a negative control.
-
Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10-15 minutes.
-
Lysate Clarification: Centrifuge the cell lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a standard protein assay (e.g., Bradford or BCA). This is crucial for normalizing caspase-3 activity.
-
Assay Setup: In a 96-well black microplate, add a standardized amount of protein from each cell lysate (e.g., 50-200 µg) to individual wells. Adjust the volume of each well to 50 µL with Cell Lysis Buffer.
-
Reaction Initiation: Add 50 µL of 2X Reaction Buffer containing the this compound substrate (final concentration typically 50 µM) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
Caspase-3 Activity Assay in Intact Cells
This method measures caspase-3 activity within living cells, often employing microscopy or flow cytometry for analysis. It is important to note that the membrane permeability of this compound can be a limiting factor, and specialized, more permeable substrates are often preferred for this application.[1] However, protocols for using this compound with intact cells exist, sometimes requiring specific buffer conditions to facilitate substrate uptake.
Materials:
-
Cells of interest (adherent or suspension)
-
Cell culture medium
-
This compound substrate (1 mM stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (HHBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells in a suitable format for the intended analysis (e.g., glass-bottom dishes for microscopy, 96-well plates for flow cytometry). Treat cells with an apoptosis-inducing agent.
-
Substrate Loading: Prepare a 2X working solution of the this compound substrate (e.g., 20 µM) in HHBS.
-
Incubation: Remove the cell culture medium and wash the cells once with HHBS. Add an equal volume of the 2X substrate solution to the cells and incubate at 37°C in a 5% CO2 incubator for at least 1 hour.
-
Washing: Wash the cells with HHBS at least once to remove excess substrate.
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope equipped with appropriate filters for AFC. Apoptotic cells will exhibit green fluorescence.
-
Flow Cytometry: Harvest the cells (if adherent) and resuspend in HHBS. Analyze the cell population on a flow cytometer to quantify the percentage of fluorescent (caspase-3 active) cells.
-
Data Presentation and Comparison
The quantitative data obtained from these two methods provide different, yet complementary, insights into caspase-3 activation.
| Feature | Cell Lysate Assay | Intact Cell Assay |
| Primary Endpoint | Specific enzyme activity (e.g., RFU/µg protein/hour) | Percentage of caspase-3 positive cells; Mean fluorescence intensity |
| Normalization | Total protein concentration[2] | Cell number (via cell counting or flow cytometry events) |
| Data Type | Ensemble measurement of the entire cell population | Single-cell or population-level data |
| Sensitivity | High, as the enzyme is directly accessible to the substrate | Can be lower due to substrate permeability and cellular compartmentalization |
| Throughput | High, easily adaptable to 96-well plate format | Can be high with automated microscopy or flow cytometry |
| Cellular Context | Lost upon cell lysis | Preserved, allowing for spatial and temporal analysis |
Visualizing the Methodologies
To further clarify the experimental processes and the underlying biological pathway, the following diagrams are provided.
References
Navigating the Nuances of Apoptosis Detection: A Comparative Guide to the Reproducibility of the Ac-DEVD-AFC Caspase-3 Assay
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of apoptosis is critical. The Ac-DEVD-AFC assay, a common method for quantifying caspase-3 activity, is a cornerstone of this research. This guide provides a comprehensive comparison of experimental protocols, highlighting key variations that can impact inter-laboratory reproducibility and offering insights to standardize results.
The this compound assay relies on the cleavage of the fluorogenic substrate N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin (this compound) by activated caspase-3. This cleavage releases the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC), which can be measured to quantify enzyme activity. While the principle is straightforward, subtle differences in experimental protocols across laboratories can lead to significant variability in results. This guide dissects these variations to empower researchers to critically evaluate their own protocols and enhance the comparability of their findings.
Unpacking Protocol Variations
A review of commonly used protocols reveals several key areas where methodologies can diverge, potentially impacting the final measurement of caspase-3 activity. These variations are summarized in the table below.
| Parameter | Variation 1 | Variation 2 | Variation 3 | Variation 4 |
| Lysis Buffer Composition | 25 mM HEPES (pH 7.4), 0.1% Triton X-100, 10% glycerol, 5 mM DTT, protease inhibitors[1] | 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2[2] | Not specified, "Cell Lysis Buffer" provided in kit[3] | Not specified, "Cell-Based Assay Lysis Buffer" provided in kit[4] |
| Assay Buffer Composition | 2X Reaction Buffer provided in kit, composition not detailed[3] | 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2[2] | 2X assay buffer mixed with dH2O and DTT (final 5mM)[5] | 20 mM Tris (pH 7.4), 1M DTT, 100 mM EDTA[6] |
| This compound Substrate Concentration | 100 µM final concentration[1] | 10 µl of 1 mg/ml stock added to 1 ml assay buffer[2] | 50 µM (2X concentration)[6] | Not specified, "1:40 dilution"[5] |
| Incubation Time | Continuous measurement[1] | 1 hour[2][6] | 1 to 4 hours[7] | Not specified |
| Incubation Temperature | 37°C[1][2] | Room temperature[6][7] | Not specified | Not specified |
| Excitation/Emission Wavelengths (nm) | 400/530[1] | 400/480-520 (peak at 505)[2] | 400/505[3][4][8][9] | 380/420-460[5] |
Key Considerations for Reproducibility:
-
Lysis and Assay Buffers: The composition of the lysis and assay buffers is critical for maintaining enzyme stability and activity. Variations in pH, detergents (Triton X-100 vs. CHAPS), and reducing agents (DTT) can significantly influence the measured caspase-3 activity.
-
Substrate Concentration: The concentration of the this compound substrate can affect the reaction kinetics. Using concentrations at or below the Michaelis constant (Km) will result in a reaction rate that is highly sensitive to small changes in substrate concentration.
-
Incubation Time and Temperature: Both time and temperature directly impact enzyme kinetics. Shorter incubation times may not be sufficient for detectable signal, while longer times could lead to substrate depletion or enzyme degradation. Similarly, temperature fluctuations can alter the rate of the enzymatic reaction.
-
Instrumentation: The specific spectrofluorometer and its settings, including the excitation and emission wavelengths, can introduce variability. While most protocols use a 400 nm excitation and a ~505 nm emission, some variations exist[1][5].
Visualizing the Workflow and Pathway
To provide a clearer understanding of the experimental process and the underlying biological context, the following diagrams illustrate the general workflow of the this compound assay and the caspase-3 signaling pathway.
Detailed Experimental Protocols
To facilitate protocol harmonization, detailed methodologies from various sources are provided below. Researchers are encouraged to adopt a consistent and well-documented protocol to improve the reproducibility of their findings.
Protocol 1: Based on BD Biosciences Datasheet[2]
-
Reagent Preparation:
-
Reconstitute this compound substrate in DMSO to a stock solution of 1 mg/ml.
-
Prepare Protease Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2.
-
-
Assay Procedure:
-
Prepare a reaction mix by adding 10 µl of the this compound stock solution to 1 ml of assay buffer.
-
Add 50 ng of purified active caspase-3 or an appropriate amount of cell lysate to the reaction mix.
-
Incubate for 1 hour at 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence using a spectrofluorometer with an excitation wavelength of 400 nm and an emission wavelength range of 480-520 nm (peak at 505 nm).
-
Protocol 2: Based on AAT Bioquest Protocol[6]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 2X caspase substrate assay solution (50 µM): 50 µL substrate stock solution, 100 µL DTT (1M), 400 µL EDTA (100 mM), 10 mL Tris Buffer (20 mM), pH 7.4.
-
-
Assay Procedure:
-
Mix equal volumes of the caspase standards or samples with the 2X caspase substrate assay solution.
-
Incubate the solutions at room temperature for at least 1 hour.
-
-
Data Acquisition:
-
Monitor the fluorescence using a fluorescence microplate reader.
-
Protocol 3: Based on MedChemExpress Protocol[1]
-
Reagent Preparation:
-
Prepare cell extract buffer: 25 mM HEPES (pH 7.4), 0.1% TritonX-100, 10% glycerol, 5 mM DTT, and protease inhibitors.
-
Prepare this compound substrate solution for a final concentration of 100 µM in the assay.
-
-
Assay Procedure:
-
Incubate 20 µl of cell extract with the this compound substrate.
-
Continuously measure caspase-3 activity at 37°C.
-
-
Data Acquisition:
-
Monitor the release of AFC by measuring fluorescence at an excitation of 400 nm and an emission of 530 nm.
-
Conclusion and Recommendations
The this compound assay is a powerful tool for quantifying caspase-3 activity, a key event in apoptosis. However, the lack of standardized protocols can lead to significant variability in results across different laboratories, hindering direct comparison of data. By carefully considering and controlling for the variations in buffer composition, substrate concentration, incubation conditions, and instrumentation, researchers can significantly improve the reproducibility and reliability of their findings.
For optimal reproducibility, it is recommended that laboratories:
-
Adopt a detailed and consistent protocol.
-
Thoroughly document all experimental parameters, including the source and lot numbers of reagents.
-
Perform appropriate controls, such as a negative control with a caspase inhibitor (e.g., Ac-DEVD-CHO) to confirm the specificity of the signal[2][7].
-
Validate the assay in their specific experimental system, including optimizing cell number and lysate concentration.
By adhering to these principles, the scientific community can move towards more robust and comparable data in the study of apoptosis, ultimately accelerating progress in both basic research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. cephamls.com [cephamls.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
- 9. apexbt.com [apexbt.com]
Safety Operating Guide
Proper Disposal of Ac-DEVD-AFC: A Step-by-Step Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory waste is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Ac-DEVD-AFC, a fluorogenic caspase-3 substrate. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with institutional and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. As a general rule, handle the compound and any resulting waste with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In its solid form, avoid creating dust.[1] Should a spill occur, cover the powder with a plastic sheet to minimize spreading, then mechanically collect it into a suitable container for disposal.[1] Clean any remaining traces with water.[1]
Waste Characterization
Proper disposal begins with accurate waste characterization. This compound itself is a peptide covalently linked to 7-amino-4-trifluoromethylcoumarin (AFC). While the peptide component is generally non-hazardous, AFC is classified as a skin, eye, and respiratory irritant. Therefore, waste containing this compound or free AFC should be treated as chemical waste.
| Compound | Key Hazards |
| This compound | Not classified as hazardous under GHS. Handle with care as with all laboratory chemicals. |
| 7-amino-4-trifluoromethylcoumarin (AFC) | Skin Irritant, Eye Irritant, Respiratory Irritant. |
| Solvents (e.g., DMSO) | Flammable, potential irritant. Consult the specific solvent's SDS. |
Step-by-Step Disposal Procedures for this compound Waste
Under no circumstances should this compound waste be disposed of down the drain or in the regular trash. [2] The following step-by-step procedure outlines the correct method for disposal, which involves collection and transfer to your institution's hazardous waste management program.
Step 1: Waste Collection
-
Select an Appropriate Waste Container: Use a chemically compatible, leak-proof container with a secure lid. Plastic containers are often preferred over glass to minimize the risk of breakage.[3]
-
Aqueous Solutions: Collect all aqueous waste containing this compound, including leftover assay solutions and rinsates from contaminated labware, in the designated waste container.
-
Solid Waste: Dispose of solid this compound, contaminated consumables (e.g., pipette tips, microplates), and grossly contaminated labware in a designated solid chemical waste container.[2] To minimize the volume of contaminated waste, decontaminate labware whenever possible.[4]
-
Solvent-Based Solutions: If this compound is dissolved in a solvent such as DMSO, collect this waste in a container specifically designated for flammable or organic solvent waste. Do not mix with aqueous waste.
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1][5]
-
Store this compound aqueous waste separately from organic solvent waste.
-
Keep acidic and basic waste streams in separate containers.[1]
-
Ensure that the this compound waste container is stored away from incompatible chemicals.
Step 3: Labeling of Waste Containers
Accurate and clear labeling is a critical regulatory requirement.[6][7][8]
-
As soon as you begin collecting waste in a container, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.[8]
-
The label must include:
-
The full chemical names of all components, including water and any solvents. Do not use abbreviations or chemical formulas.[2][10]
-
The approximate percentage or concentration of each component. The total must equal 100%.[7][11]
-
The associated hazards (e.g., "Irritant").[1]
-
The name and contact information of the principal investigator or waste generator.[7]
-
The laboratory room number and building.[7]
-
The date when the first waste was added to the container (accumulation start date).[9]
Step 4: Storage of Waste
-
Store the labeled waste container in a designated satellite accumulation area (SAA) within your laboratory.[1][3] This area should be at or near the point of waste generation.[3][12]
-
Ensure the container is kept closed at all times, except when adding waste.[2][10]
-
Store the waste container in secondary containment, such as a tray or tub, to contain any potential leaks or spills.[6][13]
Step 5: Arranging for Disposal
-
Once the waste container is full, or before it has been in storage for the maximum allowable time (consult your institutional policy), arrange for its collection by your institution's EHS or hazardous waste management department.[14]
-
Follow your institution's specific procedures for requesting a waste pickup, which typically involves submitting an online form or contacting EHS directly.[12]
Decontamination of Laboratory Equipment
-
Glassware and Non-Porous Surfaces: Wash with a suitable laboratory detergent and water. If the equipment held a toxic substance, a triple rinse with an appropriate solvent may be necessary, and the rinsate must be collected as hazardous waste.[2]
-
Surfaces: Decontaminate workbenches and other surfaces that may have come into contact with this compound by wiping them down with an appropriate cleaning agent.
Disposal Workflow Diagram
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 5. benchchem.com [benchchem.com]
- 6. vumc.org [vumc.org]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. Chemical Waste Disposal and Labeling - Environmental Health and Safety [umaryland.edu]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. Chemical Waste Information (Labeling) – Department of Chemistry Intranet [intranet.chem.pitt.edu]
- 11. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 12. odu.edu [odu.edu]
- 13. qcbr.queens.org [qcbr.queens.org]
- 14. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Ac-DEVD-AFC
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of Ac-DEVD-AFC (N-Acetyl-L-α-aspartyl-L-α-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine), a fluorogenic substrate for caspase-3. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound in its powdered form or in solution, the following personal protective equipment is mandatory to prevent contact with skin, eyes, and clothing.[1][2]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Tight-sealing |
| Face Shield | To be worn in conjunction with safety goggles | |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves |
| Body Protection | Laboratory Coat | Standard laboratory coat |
Operational Plan: From Receipt to Disposal
This step-by-step guide outlines the complete lifecycle of this compound in the laboratory, ensuring safe and efficient use.
Receiving and Inspection
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verify that the product name and quantity match the order.
-
The product is typically shipped at room temperature.[3]
Storage
-
Store the lyophilized powder at -20°C in a dry, dark place.[1][3][4][5][6]
-
Once reconstituted in DMSO, it is recommended to store the solution in small aliquots at -20°C to avoid multiple freeze-thaw cycles.[4][6]
-
Protect from light.[6]
Reconstitution and Handling
-
Preparation:
-
Handling:
Experimental Use
-
Follow established laboratory protocols for caspase-3 assays.
-
The working concentration of this compound is typically in the micromolar range.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations. Do not discard it down the drain.[1]
-
Contaminated Materials:
-
All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, labeled hazardous waste container.
-
Treat liquid waste containing this compound as chemical waste.
-
-
Spill Cleanup:
-
In case of a spill, wear appropriate PPE.
-
Cover the spill with an inert absorbent material.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable laboratory detergent and water.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature (Lyophilized) | -20°C | [1][3][4][5][6] |
| Storage Temperature (in DMSO) | -20°C | [4][6] |
| Solubility | Soluble in DMSO | [6] |
Experimental Protocol: Reconstitution of this compound
This protocol provides a general guideline for the reconstitution of lyophilized this compound.
Materials:
-
Vial of this compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Micropipettes and sterile, nuclease-free tips
-
Vortex mixer
-
Microcentrifuge tubes for aliquoting
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Carefully open the vial in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the vial until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C, protected from light.
Visual Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
